molecular formula C23H24F3N3O B1676646 ML311

ML311

Cat. No.: B1676646
M. Wt: 415.5 g/mol
InChI Key: NGAPBLRRJSKIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML-311 is an inhibitor of myeloid cell leukemia-1 (Mcl-1;  IC50 = 0.31 µM in a fluorescence polarization assay). It is selective for Mcl-1 over Bcl-xL (IC50 = >40 µM). ML-311 decreases the proliferation of 13 cancer cell lines (EC50s = 0.3-25 µM).>ML311, also known as EU-5346, is a potent and selective inhibitor of the Protein-Protein Interaction of Mcl-1 and Bim. This compound Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim. EU-5346 will be a useful tool for studying lymphoid tumorigenesis and to demonstrate the potential for using this strategy in therapies intended to bypass apoptosis resistance pathways that are activated in drug-resistant tumors.

Properties

IUPAC Name

7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAPBLRRJSKIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of ML311 in Overcoming Chemoresistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemoresistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms driving this resistance is the overexpression of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) protein family. Elevated Mcl-1 levels enable cancer cells to evade the cytotoxic effects of conventional chemotherapeutic agents, leading to treatment failure and disease progression. ML311 has been identified as a potent and selective small molecule inhibitor of the Mcl-1/Bim protein-protein interaction. By disrupting this critical survival signaling, this compound restores the apoptotic potential of cancer cells, thereby offering a promising strategy to overcome chemoresistance. This technical guide provides an in-depth overview of the role of this compound in sensitizing cancer cells to chemotherapy, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for preclinical evaluation.

Introduction: The Mcl-1 Axis in Chemoresistance

The intrinsic apoptotic pathway is a critical cellular process that eliminates damaged or malignant cells. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In many cancers, the balance is tipped towards survival through the overexpression of anti-apoptotic proteins like Mcl-1.[1][2] Mcl-1 sequesters pro-apoptotic proteins, such as Bim, preventing them from activating the downstream effectors of apoptosis, Bax and Bak.[2]

Overexpression of Mcl-1 has been implicated in resistance to a wide array of chemotherapeutic agents, including taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., cisplatin).[3] This makes Mcl-1 a highly attractive target for therapeutic intervention aimed at overcoming chemoresistance.

This compound: A Selective Mcl-1 Inhibitor

This compound is a small molecule compound identified through high-throughput screening as a potent and selective inhibitor of the Mcl-1/Bim protein-protein interaction.[2] By binding to the BH3-binding groove of Mcl-1, this compound competitively displaces Bim, liberating it to activate Bax and Bak, thereby initiating the apoptotic cascade.[2] This targeted mechanism of action makes this compound a promising agent for circumventing Mcl-1-mediated chemoresistance.

Quantitative Data on this compound Activity

While direct quantitative data on the synergistic effects of this compound with chemotherapeutic agents in resistant cell lines is limited in publicly available literature, the standalone potency of this compound has been established in various cancer cell lines that are dependent on Mcl-1 for survival.

Table 1: Single-Agent Activity of this compound in Mcl-1-Dependent Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
MCL-1-1780-0.31
NCI-H929Multiple Myeloma1.6
DHL-6Diffuse Large B-cell Lymphoma3.3

Data sourced from Probe Reports from the NIH Molecular Libraries Program.[2]

The potent activity of this compound in these cell lines underscores its potential as an effective Mcl-1 inhibitor. The expectation is that at sub-lethal concentrations, this compound will be able to sensitize chemoresistant cells to standard-of-care agents like paclitaxel and cisplatin. This hypothesis is strongly supported by studies on other selective Mcl-1 inhibitors, which have demonstrated significant synergy with various chemotherapeutics.

Synergistic Potential of this compound in Overcoming Chemoresistance

The therapeutic strategy for utilizing this compound to overcome chemoresistance involves a combination therapy approach. By co-administering this compound with a conventional chemotherapeutic agent, it is anticipated that a synergistic cytotoxic effect can be achieved in drug-resistant cancer cells.

Overcoming Paclitaxel Resistance

Paclitaxel induces mitotic arrest and apoptosis in cancer cells. However, cancer cells overexpressing Mcl-1 can evade paclitaxel-induced cell death.[4] Inhibition of Mcl-1 by this compound is expected to restore sensitivity to paclitaxel.

Overcoming Cisplatin Resistance

Cisplatin is a DNA-damaging agent that triggers apoptosis. Resistance to cisplatin is often associated with the upregulation of anti-apoptotic proteins, including Mcl-1.[1] By inhibiting Mcl-1, this compound can lower the threshold for cisplatin-induced apoptosis. Downregulation of Mcl-1 has been shown to synergize with cisplatin to increase apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in overcoming chemoresistance.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound alone and in combination with chemotherapeutic agents.

Materials:

  • Chemoresistant cancer cell lines (e.g., paclitaxel-resistant OVCAR-3, cisplatin-resistant A549) and their parental sensitive counterparts.

  • This compound (in DMSO)

  • Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin in appropriate solvent)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.

  • Treat the cells with:

    • Vehicle control (e.g., DMSO)

    • This compound alone at various concentrations.

    • Chemotherapeutic agent alone at various concentrations.

    • A combination of this compound and the chemotherapeutic agent at various concentrations (either concurrently or sequentially).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Synergy can be assessed using software like CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis following treatment.[2][5][6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound, the chemotherapeutic agent, or the combination as described in the cell viability assay.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7]

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway of Mcl-1 Mediated Chemoresistance and its Inhibition by this compound

Mcl1_Pathway cluster_chemo Chemotherapeutic Agent (e.g., Paclitaxel, Cisplatin) cluster_cell Cancer Cell Chemo Chemotherapeutic Agent DNA_Damage DNA Damage / Mitotic Stress Chemo->DNA_Damage Bim Bim (Pro-apoptotic) DNA_Damage->Bim activates Bax_Bak Bax / Bak (Pro-apoptotic) Bim->Bax_Bak activates Mcl1 Mcl-1 (Anti-apoptotic) Mcl1->Bim inhibits Survival Cell Survival & Chemoresistance Mcl1->Survival Mito Mitochondrion Bax_Bak->Mito permeabilizes Caspases Caspase Activation Mito->Caspases releases cytochrome c Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->Mcl1 inhibits

Caption: Mcl-1 inhibition by this compound overcomes chemoresistance.

Experimental Workflow for Assessing Synergy

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start cell_culture Culture Chemoresistant and Sensitive Cancer Cells start->cell_culture treatment Treat cells with: - Vehicle - this compound alone - Chemo-agent alone - Combination cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) incubation->apoptosis_assay ic50 Calculate IC50 values mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant synergy Determine Combination Index (CI) ic50->synergy conclusion Conclusion on Synergy and Chemo-sensitization synergy->conclusion apoptosis_quant->conclusion

Caption: Workflow for evaluating this compound's chemosensitizing effects.

Conclusion

This compound, as a selective inhibitor of the anti-apoptotic protein Mcl-1, holds significant promise as a therapeutic agent to overcome chemoresistance in a variety of cancers. By disrupting the Mcl-1/Bim interaction, this compound can restore the intrinsic apoptotic pathway, thereby sensitizing cancer cells to the cytotoxic effects of conventional chemotherapies like paclitaxel and cisplatin. The preclinical data on this compound and related Mcl-1 inhibitors strongly support its further investigation in combination therapies. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the full potential of this compound in the fight against chemoresistant cancers.

References

Structural Basis for ML311 Selectivity for Mcl-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of ML311's selectivity for the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, making it a high-priority target for therapeutic intervention. This compound, a potent and selective small-molecule inhibitor of the Mcl-1/Bim interaction, serves as a valuable chemical probe for studying lymphoid tumorigenesis and for the development of novel anti-cancer agents.[1] This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental frameworks to elucidate the selective mechanism of this compound.

Introduction: The Role of Mcl-1 in Apoptosis and Cancer

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1/A1). In healthy cells, a delicate balance between these opposing factions dictates cell fate. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like Mcl-1.[1] Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. The development of small molecules that selectively inhibit Mcl-1 is a promising therapeutic strategy to restore the natural apoptotic process in cancer cells.

The Bcl-2 Family Signaling Pathway

The intrinsic apoptosis pathway is initiated by various cellular stresses, leading to the activation of BH3-only proteins. These proteins then interact with and neutralize the anti-apoptotic Bcl-2 family members, liberating the effector proteins Bax and Bak. Activated Bax and Bak oligomerize in the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers a caspase cascade that culminates in programmed cell death. Mcl-1 primarily functions by binding to and sequestering the BH3 domains of pro-apoptotic proteins, thereby preventing the activation of Bax and Bak.

Stress Cellular Stress BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) Stress->BH3_only activates Mcl1 Mcl-1 BH3_only->Mcl1 inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP induces Caspases Caspase Activation MOMP->Caspases leads to Apoptosis Apoptosis Caspases->Apoptosis executes This compound This compound This compound->Mcl1 inhibits

Bcl-2 family-mediated apoptotic pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Selectivity

This compound was identified through ultra-high throughput screening (uHTS) as a potent inhibitor of the Mcl-1/Bim protein-protein interaction.[1] Its selectivity is a key attribute, as off-target inhibition of other Bcl-2 family members can lead to undesirable side effects. For instance, inhibition of Bcl-xL is associated with thrombocytopenia. The following tables summarize the available quantitative data on the binding affinity and cellular activity of this compound.

Table 1: Biochemical Binding Affinity of this compound for Bcl-2 Family Proteins

Target ProteinAssay TypeThis compound IC₅₀ (µM)This compound Kᵢ (µM)Reference
Mcl-1FP0.29---INVALID-LINK--
Bcl-xLFP>30---INVALID-LINK--
Bcl-2FPNot Reported-
Bcl-wFPNot Reported-
Bfl-1/A1FPNot Reported-

Note: A comprehensive profile of this compound's Kᵢ values against all major anti-apoptotic Bcl-2 family members is not currently available in the public domain.

Table 2: Cellular Activity of this compound

Cell LineDescriptionThis compound EC₅₀ (µM)Reference
Mcl-1-1780Mcl-1 dependent mouse leukemia0.3--INVALID-LINK--
NCI-H929Mcl-1 dependent multiple myelomaNot Reported
DHL-6Bax/Bak functionalNot Reported
DHL-10Bax/Bak deficientNot Reported

Structural Basis of Mcl-1 Selectivity

While a co-crystal structure of this compound bound to Mcl-1 is not publicly available, analysis of Mcl-1 in complex with other inhibitors provides valuable insights into the structural features that govern selective binding. The BH3-binding groove of Mcl-1, where pro-apoptotic proteins and inhibitors like this compound bind, possesses distinct characteristics compared to other Bcl-2 family members.

Key structural differences in the BH3 binding groove contribute to inhibitor selectivity. For instance, the P2 hydrophobic pocket of Mcl-1 is wider and more accommodating than that of Bcl-2 or Bcl-xL. Furthermore, specific amino acid residues within and flanking the groove differ between family members, offering opportunities for the rational design of selective inhibitors. For example, the region around the P3 and P4 pockets of Mcl-1 presents a unique electrostatic and steric environment. It is hypothesized that this compound's specific chemical scaffold allows it to form favorable interactions with the unique topology and residue composition of the Mcl-1 binding groove, while sterically or electrostatically clashing with the grooves of other Bcl-2 family proteins.

Experimental Protocols

The characterization of this compound and the determination of its selectivity relied on a series of key biochemical and cell-based assays. Below are detailed methodologies for these critical experiments.

Fluorescence Polarization (FP) Assay for Mcl-1 Inhibition

This biochemical assay is a widely used method to monitor the disruption of protein-protein interactions in a high-throughput format.

Principle: A small fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., Bim) is used as a probe. When this probe is unbound and tumbles freely in solution, it rapidly depolarizes plane-polarized excitation light, resulting in a low fluorescence polarization signal. Upon binding to the much larger Mcl-1 protein, the rotational motion of the probe is significantly slowed, leading to a higher polarization signal. An inhibitor that binds to the BH3 groove of Mcl-1 will compete with the fluorescent probe, causing a decrease in the polarization signal.

Protocol:

  • Reagents:

    • GST-Mcl-1 fusion protein

    • FITC-labeled Bim-BH3 peptide (FITC-BH3-Bim)

    • Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 20% glycerol)

    • This compound or other test compounds serially diluted in DMSO.

  • Procedure:

    • Add GST-Mcl-1 fusion protein and FITC-BH3-Bim peptide to the wells of a 384-well, low-volume, black plate.

    • Add test compounds at various concentrations.

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the binding to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC.

  • Data Analysis:

    • The degree of inhibition is calculated by comparing the polarization values in the presence of the test compound to the high (Mcl-1 + probe) and low (probe only) controls.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Viability Assays

Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to a functional effect in a cellular context.

Principle: Various methods can be employed to assess cell viability, such as measuring metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content (e.g., CellTiter-Glo). A decrease in the signal from these assays in the presence of an inhibitor indicates a reduction in cell viability, likely due to the induction of apoptosis.

Protocol (General):

  • Cell Culture:

    • Culture Mcl-1 dependent and non-dependent cancer cell lines in appropriate media and conditions.

  • Procedure:

    • Seed cells into 96-well or 384-well plates at a predetermined density.

    • Allow cells to adhere and resume growth overnight.

    • Treat cells with a serial dilution of this compound or other test compounds.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add the viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Determine the EC₅₀ value by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting to a dose-response curve.

Workflow and Logical Relationships

The discovery and characterization of a selective Mcl-1 inhibitor like this compound follows a logical progression of experiments designed to identify potent compounds and then assess their specificity and mechanism of action.

Inhibitor Discovery and Validation Workflow

HTS High-Throughput Screening (uHTS) Primary_Assay Primary Biochemical Assay (e.g., Mcl-1 FP) HTS->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Counter_Screen Selectivity Counter-Screen (e.g., Bcl-xL FP) Dose_Response->Counter_Screen SAR Structure-Activity Relationship (SAR) Studies Counter_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assays Cell-Based Assays (Viability, Apoptosis) Lead_Opt->Cell_Assays Mechanism Mechanism of Action Studies Cell_Assays->Mechanism Probe Designated Probe Compound (this compound) Mechanism->Probe

Workflow for the discovery and validation of a selective Mcl-1 inhibitor.

Conclusion

This compound is a potent and selective small-molecule inhibitor of Mcl-1 that serves as a critical tool for dissecting the role of Mcl-1 in cancer biology. While a definitive co-crystal structure of this compound with Mcl-1 remains to be determined, the available biochemical and cellular data strongly support its mechanism of action as a disruptor of the Mcl-1/Bim interaction. The selectivity of this compound for Mcl-1 over other Bcl-2 family members, such as Bcl-xL, is a key feature that underscores its utility as a chemical probe and as a starting point for the development of Mcl-1 targeted therapeutics. Further structural and structure-activity relationship studies will be invaluable in refining our understanding of the precise molecular interactions that govern its selectivity and in guiding the design of next-generation Mcl-1 inhibitors with improved pharmacological properties.

References

ML311: A Comprehensive Technical Guide to a Potent and Selective Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ML311, a potent and selective small-molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. This document details the quantitative data associated with this compound's activity, the experimental protocols for its characterization, and the key signaling pathways it modulates.

Discovery and Development

This compound was identified through an ultra-high throughput screening (uHTS) campaign designed to discover inhibitors of the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim.[1] The initial screening of a large compound library was followed by a hit optimization strategy to yield this compound (also known as EU-5346) as a designated chemical probe.[1] The development process aimed to identify a potent and selective tool for studying lymphoid tumorigenesis and for exploring therapeutic strategies to overcome apoptosis resistance in cancer.[1]

The discovery and development workflow for this compound involved a multi-step process, beginning with a primary biochemical screen to identify inhibitors of the Mcl-1/Bim interaction. Hits from the primary screen were then subjected to a counterscreen to assess selectivity against the related anti-apoptotic protein Bcl-xL. Promising candidates were further evaluated in cell-based assays to confirm their on-target activity and assess their cytotoxic effects in Mcl-1-dependent cancer cell lines.

ML311_Discovery_Workflow cluster_0 Biochemical Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation uHTS Ultra-High Throughput Screen (Fluorescence Polarization Assay) ~66,000 compounds screened Primary_Hits Primary Hits (Inhibitors of Mcl-1/Bim Interaction) uHTS->Primary_Hits Identification Counterscreen Counterscreen (Fluorescence Polarization Assay vs. Bcl-xL) Primary_Hits->Counterscreen Evaluation Selective_Hits Selective Mcl-1 Hits Counterscreen->Selective_Hits Selection Cell_Based_Assays Cell-Based Assays (Mcl-1 Dependent Cell Lines) Selective_Hits->Cell_Based_Assays Confirmation Probe_Compound This compound (Optimized Probe) Cell_Based_Assays->Probe_Compound Optimization

Caption: A flowchart illustrating the discovery and development workflow of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (µM)Selectivity (over Bcl-xL)Reference
Mcl-1Fluorescence Polarization0.31>100-fold[2]
Bcl-xLFluorescence Polarization>30-[2]

Table 2: Cellular Activity of this compound

Cell LineDescriptionEC50 (µM)Reference
Mcl-1/1780Mcl-1 dependent0.3[2]
DHL-6Mcl-1 primed3.3[2]
NCI-H929Multiple Myeloma1.6[2]
Bcl2-1863Bcl-2 dependent1.1[2]
DHL-10Bax/Bak deficient>25[2]

Mechanism of Action and Signaling Pathway

This compound exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of the Mcl-1 protein. This binding competitively inhibits the interaction between Mcl-1 and the pro-apoptotic BH3-only protein Bim.[1] Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins that sequesters pro-apoptotic proteins like Bim and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

By disrupting the Mcl-1/Bim interaction, this compound liberates Bim, which can then activate the pro-apoptotic effector proteins Bax and Bak. This leads to MOMP, the release of cytochrome c from the mitochondria into the cytosol, and the activation of the intrinsic apoptotic pathway, culminating in caspase-mediated cell death.

Mcl1_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Interactions cluster_2 Mitochondrial Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bim Bim (Pro-apoptotic) Apoptotic_Stimuli->Bim Upregulates Mcl1 Mcl-1 (Anti-apoptotic) Mcl1->Bim Sequesters Bax_Bak Bax / Bak (Pro-apoptotic effectors) Bim->Bax_Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces This compound This compound This compound->Mcl1 Inhibits Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Mcl-1-Bim Interaction as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2-like protein 11 (Bim) interaction as a critical therapeutic target in oncology. Mcl-1, an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1][2] Its primary mechanism of action involves sequestering pro-apoptotic proteins, most notably the BH3-only protein Bim, thereby preventing the initiation of the intrinsic apoptotic cascade.[3][4] Disrupting this interaction with targeted therapies, such as BH3 mimetics, represents a promising strategy to induce apoptosis in cancer cells.[1][5] This guide details the molecular basis of the Mcl-1-Bim interaction, presents key quantitative data, provides detailed experimental protocols for studying this interaction, and outlines the logical framework for its therapeutic targeting.

The Mcl-1-Bim Signaling Pathway in Apoptosis

Under normal physiological conditions, a delicate balance between pro-survival and pro-apoptotic Bcl-2 family members dictates cell fate. Pro-survival proteins like Mcl-1 bind to and inhibit the function of pro-apoptotic "BH3-only" proteins such as Bim.[3][4] Upon receiving apoptotic stimuli (e.g., DNA damage, growth factor withdrawal), the expression and/or activity of BH3-only proteins increases. These proteins then bind to a hydrophobic groove on the surface of anti-apoptotic proteins like Mcl-1, displacing pro-apoptotic effector proteins like Bak and Bax.[6] Freed from inhibition, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[5] In many cancers, overexpression of Mcl-1 sequesters a large pool of Bim, effectively blocking this pathway and promoting cell survival.[1][7]

Mcl1_Bim_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Apoptotic Stimulus Mcl-1 Mcl-1 Bim Bim Mcl-1->Bim Sequesters Bak/Bax Bak/Bax Mcl-1->Bak/Bax Inhibits Apoptosis Apoptosis Bak/Bax->Apoptosis Blocked Apoptotic_Stimuli Apoptotic Stimuli Upregulated_Bim Upregulated Bim Apoptotic_Stimuli->Upregulated_Bim Mcl-1_2 Mcl-1 Upregulated_Bim->Mcl-1_2 Displaces Mcl-1_Inhibitor Mcl-1 Inhibitor Mcl-1_Inhibitor->Mcl-1_2 Inhibits Freed_Bak_Bax Freed Bak/Bax Mcl-1_2->Freed_Bak_Bax Release Apoptosis_2 Apoptosis Freed_Bak_Bax->Apoptosis_2 Induces CoIP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Protein A/G Beads start->preclear ip Immunoprecipitation with Primary Antibody (anti-Mcl-1 or anti-Bim) preclear->ip capture Capture of Immune Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elution of Bound Proteins wash->elute analysis SDS-PAGE and Western Blot Analysis elute->analysis Therapeutic_Logic Cancer_Cell Cancer Cell with Mcl-1 Overexpression Mcl1_Bim_Complex High levels of Mcl-1:Bim Complex Cancer_Cell->Mcl1_Bim_Complex Apoptosis_Blocked Apoptosis is Blocked Mcl1_Bim_Complex->Apoptosis_Blocked Therapeutic_Intervention Therapeutic Intervention: BH3 Mimetic (Mcl-1 Inhibitor) Apoptosis_Blocked->Therapeutic_Intervention Disruption Disruption of Mcl-1:Bim Interaction Therapeutic_Intervention->Disruption Bim_Release Release of Pro-apoptotic Bim Disruption->Bim_Release Apoptosis_Induction Induction of Apoptosis Bim_Release->Apoptosis_Induction Tumor_Cell_Death Tumor Cell Death Apoptosis_Induction->Tumor_Cell_Death

References

Introduction: The Critical Role of Mcl-1 in Cancer Survival

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Understanding Mcl-1 Dependency in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1][2] Initially identified as a gene induced during the differentiation of myeloid leukemia cells, its primary function is now understood as a crucial regulator of programmed cell death, or apoptosis.[1] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX, preventing them from forming pores in the mitochondrial outer membrane.[1][3] This action is critical for maintaining mitochondrial integrity and preventing the release of cytochrome c, a key step in the intrinsic apoptotic cascade.

In numerous cancers, including hematologic malignancies and solid tumors, Mcl-1 is frequently overexpressed or amplified.[4][5][6] This upregulation is a key mechanism through which cancer cells evade apoptosis, contributing to tumor development, progression, and resistance to a wide array of conventional chemotherapies and targeted agents.[4][7][8] Consequently, many cancer cells become "dependent" on Mcl-1 for their survival, making it a high-priority therapeutic target.[6][9] This guide provides a technical overview of the mechanisms governing Mcl-1 dependency, experimental protocols to assess it, and current therapeutic strategies.

Core Signaling and Regulatory Pathways

The expression and activity of Mcl-1 are tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—making its regulation a complex hub for survival signaling.

  • Transcriptional Control: Various oncogenic signaling pathways converge to increase MCL1 gene transcription. This provides a sustained pro-survival signal that is essential for many tumor types.

  • Post-Translational Modification: Mcl-1 has a notoriously short half-life, a characteristic governed by the ubiquitin-proteasome system.[7] Its stability is dynamically regulated by a balance between E3 ubiquitin ligases (e.g., MULE, FBW7) that target it for degradation and deubiquitinases (DUBs) like USP9X that remove ubiquitin tags to stabilize the protein.[7][8][10] Phosphorylation events, often mediated by pathways like MEK/ERK, can also enhance Mcl-1 stability.[10]

Mcl1_Pathway Mcl-1 Signaling and Apoptosis Regulation cluster_upstream Upstream Regulation cluster_protein_reg Post-Translational Control cluster_apoptosis Apoptosis Control Oncogenic Signals Oncogenic Signals Transcription Transcription Oncogenic Signals->Transcription STAT3, MYC, etc. Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Translation Translation Mcl1_mRNA->Translation Mcl1_Protein Mcl-1 Protein Translation->Mcl1_Protein Proteasome Proteasome Mcl1_Protein->Proteasome Degradation BAK_BAX BAK / BAX Mcl1_Protein->BAK_BAX Inhibition BIM_PUMA_NOXA BIM, PUMA, NOXA (BH3-only proteins) Mcl1_Protein->BIM_PUMA_NOXA Sequestration USP9X USP9X (DUB) USP9X->Mcl1_Protein De-ubiquitination MULE_FBW7 MULE/FBW7 (E3 Ligase) MULE_FBW7->Mcl1_Protein Ubiquitination MOMP Mitochondrial Pore Formation (MOMP) BAK_BAX->MOMP BIM_PUMA_NOXA->BAK_BAX Activation Apoptosis Apoptosis MOMP->Apoptosis

Caption: Mcl-1 regulation and its role in blocking apoptosis.

Data Presentation: Mcl-1 Dependency and Inhibitor Efficacy

The dependency on Mcl-1 varies across different cancer types. This dependency can be quantified by observing the effects of Mcl-1 inhibition or knockdown.

Table 1: Mcl-1 Dependency in Breast Cancer Cell Lines

Cell Line Mcl-1 Dependency Sensitivity to A-1210477 (Mcl-1i) Notes
SKBR3 Dependent Sensitive Apoptosis following Mcl-1 inhibition requires BAK, not BAX.[11]
MDA-MB-468 Dependent Sensitive -
BT-549 Dependent Sensitive -
T47D Non-dependent Resistant -
MCF7 Non-dependent Resistant Relies on other Bcl-2 family members for survival.

Data synthesized from studies on breast cancer cell lines where dependency was assessed via siRNA knockdown.[11]

Table 2: Preclinical Efficacy of Selective Mcl-1 Inhibitors

Compound Cancer Type Cell Line(s) In Vitro Potency (EC50/IC50) In Vivo Activity
S63845 Multiple Myeloma (MM), AML MOLM-13, MV4-11 < 100 nM Tumor regression in xenograft models.[4]
AZD5991 MM, AML H929, MOLM-13 Nanomolar potency Regressions in AML xenograft models.[12]
AMG-176 MM, AML MM.1S, MOLP-8 < 10 nM Active in mouse xenograft models.[4]
A-1210477 Breast Cancer SKBR3, MDA-MB-468 ~1-5 µM Tool compound with noted in vitro efficacy.[3]

This table summarizes data from multiple preclinical studies. Potency values are approximate ranges.[3][4][12]

Table 3: Select Mcl-1 Inhibitors in Clinical Trials

Compound (Sponsor) Phase Indications Clinical Trial Identifier
S64315 (Servier) Phase I AML, MDS, MM NCT02992483
AMG-176 (Amgen) Phase I MM, AML NCT02675452
AMG-397 (Amgen) Terminated Hematologic Malignancies NCT03465540
AZD5991 (AstraZeneca) Phase I Hematologic Malignancies NCT03218683
PRT1419 (Portage Biotech) Phase I/II B-cell Malignancies NCT04543305

Information compiled from clinical trial registries and review articles.[4][9][12] The status of trials is subject to change.

Experimental Protocols for Assessing Mcl-1 Dependency

Determining a cancer cell's reliance on Mcl-1 is crucial for predicting its sensitivity to targeted inhibitors. The following are core experimental methodologies used in the field.

BH3 Profiling

BH3 profiling is a functional assay that measures a cell's "apoptotic priming" by assessing the sensitivity of its mitochondria to a panel of BH3-domain peptides.[13][14] It can reveal which specific anti-apoptotic Bcl-2 family member (e.g., Bcl-2, Bcl-xL, or Mcl-1) is critical for keeping the cell alive.[15]

BH3_Profiling_Workflow Experimental Workflow for BH3 Profiling start Start: Harvest Cancer Cells perm Permeabilize Plasma Membrane (e.g., digitonin) to expose mitochondria start->perm aliquot Aliquot into a multi-well plate perm->aliquot peptides Add BH3 Peptides: - MS1 (Mcl-1 specific) - BAD (Bcl-2/xL specific) - PUMA (pan-Bcl-2) aliquot->peptides Treat wells incubation Incubate to allow peptide-protein interaction at mitochondria peptides->incubation analysis Analyze Mitochondrial Outer Membrane Permeabilization (MOMP) incubation->analysis readout Readout: - Cytochrome c release (FACS/ICC) - JC-1 dye for membrane potential analysis->readout interpretation Interpretation: High MOMP with MS1 peptide indicates Mcl-1 dependency readout->interpretation

Caption: Workflow for determining Mcl-1 dependency using BH3 profiling.

Detailed Methodology:

  • Cell Preparation: Harvest 1-2 million cells per condition. Wash with a buffer like MEB (Mannitol Extraction Buffer).

  • Permeabilization: Resuspend cells in MEB containing a mild detergent such as digitonin. This selectively permeabilizes the plasma membrane while leaving mitochondrial membranes intact.

  • Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate. Add varying concentrations of specific BH3 peptides.

    • MS1 or NOXA peptide: To specifically probe Mcl-1 dependency.[16][17]

    • BAD peptide: To probe Bcl-2/Bcl-xL/Bcl-w dependency.[14]

    • PUMA or BIM peptide: To measure overall apoptotic priming.[14]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow peptides to interact with Bcl-2 family proteins at the mitochondria.

  • Detection of MOMP: Assess mitochondrial integrity. A common method is to fix the cells, permeabilize all membranes with a stronger detergent (e.g., Triton X-100), and then perform intracellular staining for Cytochrome c. Loss of mitochondrial Cytochrome c is detected by flow cytometry.

  • Data Analysis: Quantify the percentage of cells that have lost Cytochrome c for each peptide treatment. High sensitivity to the MS1 or NOXA peptide indicates strong Mcl-1 dependency.[16]

siRNA/shRNA-Mediated Knockdown

Gene silencing using small interfering RNA (siRNA) or short hairpin RNA (shRNA) is a direct method to assess the consequences of Mcl-1 depletion. A significant increase in apoptosis or reduction in cell viability following Mcl-1 knockdown confirms dependency.[18][19]

Detailed Methodology:

  • Reagent Selection:

    • siRNA: Use a pool of 3-4 validated siRNAs targeting different regions of the MCL1 mRNA to minimize off-target effects. Include a non-targeting (scrambled) siRNA as a negative control.[20][21]

    • shRNA: For stable knockdown, use a lentiviral or retroviral vector system expressing an shRNA targeting MCL1.

  • Transfection/Transduction:

    • siRNA: Plate cells to be 50-70% confluent on the day of transfection. Use a lipid-based transfection reagent (e.g., Lipofectamine) to deliver the siRNA duplexes into the cells according to the manufacturer's protocol.[18] Optimal siRNA concentration is typically between 25-100 nM.[20][22]

  • Incubation: Culture cells for 24-72 hours post-transfection. The optimal time point depends on the cell type and the natural turnover rate of the Mcl-1 protein.[19][21]

  • Validation of Knockdown: Harvest a subset of cells to confirm Mcl-1 depletion.

    • qRT-PCR: To measure MCL1 mRNA levels (typically assessed at 24-48 hours).[19]

    • Western Blot: To measure Mcl-1 protein levels (typically assessed at 48-72 hours).[22]

  • Phenotypic Analysis:

    • Viability Assay: Use an MTT or CellTiter-Glo assay to measure changes in cell viability.[18]

    • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry or a caspase activity assay (e.g., Caspase-3/7 cleavage) to quantify apoptosis.[18]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. In this context, it is used to verify that Mcl-1 is actively sequestering pro-apoptotic proteins like BAK, BIM, or NOXA. A successful Co-IP experiment can confirm the functional state of Mcl-1 within the cell.

Detailed Methodology:

  • Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[23]

  • Pre-clearing (Optional but Recommended): Incubate the cell lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding of proteins to the beads.[24] Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add a primary antibody specific for Mcl-1 (the "bait" protein) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to Mcl-1.

  • Capture of Immune Complex: Add Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C to capture the antibody-Mcl-1 complex.[23]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer. This step is critical to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling them in SDS-PAGE loading buffer.

  • Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against the expected interacting partners (e.g., BAK, BIM, PUMA, NOXA) to see if they were "pulled down" with Mcl-1.

Therapeutic Targeting and Mechanisms of Resistance

The validation of Mcl-1 as a critical cancer dependency has spurred the development of BH3 mimetic drugs that directly inhibit its function.

Mcl1_Inhibitor_MoA Mechanism of Action of Mcl-1 Inhibitors cluster_before Mcl-1 Dependent Cancer Cell (Baseline) cluster_after After Treatment with Mcl-1 Inhibitor Mcl1_B Mcl-1 BAK_B BAK Mcl1_B->BAK_B Sequesters transition Treatment label_survival Cell Survival Mcl1_A Mcl-1 Inhibitor Mcl-1 Inhibitor (BH3 Mimetic) Inhibitor->Mcl1_A Binds & Inhibits BAK_A BAK (Released) MOMP MOMP BAK_A->MOMP Activates Apoptosis Apoptosis MOMP->Apoptosis

Caption: How BH3 mimetic inhibitors disrupt Mcl-1 function to induce apoptosis.

These inhibitors, such as S63845 and AMG-176, are designed to fit into the BH3-binding groove of Mcl-1, preventing it from binding to pro-apoptotic proteins.[4] This frees BAK and BAX to trigger MOMP and apoptosis. While promising, resistance can emerge through several mechanisms:

  • Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Mcl-1 inhibition by increasing their reliance on Bcl-2 or Bcl-xL.[4]

  • Mutations in the MCL1 gene: Alterations in the BH3-binding groove can prevent the inhibitor from binding effectively.

  • Increased Mcl-1 Protein Stability: Paradoxically, some Mcl-1 inhibitors have been shown to induce a feedback loop that increases the stability of the Mcl-1 protein itself, potentially dampening the therapeutic effect.[10][25][26] This can occur through disruption of Mcl-1's interaction with E3 ligases or through activation of pro-survival signaling like the MEK/ERK pathway.[10][25]

Conclusion and Future Directions

Mcl-1 dependency is a key vulnerability in a wide range of cancers. The ability to accurately identify this dependency using functional assays like BH3 profiling is paramount for patient stratification and the successful clinical application of Mcl-1 inhibitors. Current research is focused on developing more potent and selective inhibitors, overcoming resistance mechanisms through combination therapies (e.g., co-targeting Mcl-1 and Bcl-2), and mitigating potential on-target toxicities, such as cardiotoxicity, which has been a concern in some clinical trials.[4] As our understanding of the complex regulation and multifaceted roles of Mcl-1 continues to grow, so too will our ability to effectively target this critical cancer dependency.

References

Preclinical Evaluation of ML311 in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many hematological malignancies. Its overexpression is a known mechanism of resistance to traditional chemotherapies and even to other Bcl-2 family inhibitors like venetoclax. ML311 (also known as EU-5346) is a small molecule inhibitor identified through high-throughput screening that selectively disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim.[1] This disruption reactivates the apoptotic pathway, leading to selective cell death in Mcl-1-dependent cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, detailing its mechanism of action, in vitro efficacy, and the requisite experimental protocols for its assessment in hematological malignancies.

Mechanism of Action of this compound

This compound functions by competitively binding to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic "BH3-only" proteins like Bim. This prevents Mcl-1 from sequestering Bim, allowing Bim to activate the pro-apoptotic proteins Bak and Bax. The subsequent oligomerization of Bak and Bax in the mitochondrial outer membrane leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and programmed cell death.

This compound Mechanism of Action cluster_0 Normal State (Mcl-1 Overexpression) cluster_1 This compound Treatment Mcl1 Mcl-1 Bim Bim Mcl1->Bim sequesters Bak_Bax Bak/Bax Bim->Bak_Bax Apoptosis_inactive Apoptosis Blocked Bak_Bax->Apoptosis_inactive This compound This compound Mcl1_treated Mcl-1 This compound->Mcl1_treated inhibits Bim_released Bim (released) Mcl1_treated->Bim_released Bak_Bax_active Bak/Bax (activated) Bim_released->Bak_Bax_active activates Apoptosis_active Apoptosis Induced Bak_Bax_active->Apoptosis_active

This compound disrupts Mcl-1/Bim interaction to induce apoptosis.

Quantitative Data on In Vitro Efficacy

This compound has demonstrated potent and selective activity against various cancer cell lines, including those derived from hematological malignancies. The following tables summarize the reported efficacy data.

Table 1: Biochemical Assay Data for this compound

Assay TypeTargetIC50Selectivity
Fluorescence PolarizationMcl-1/Bim1.3 µM>100-fold vs. Bcl-xL

Table 2: Cell-Based Assay Data for this compound in Hematological Malignancy Cell Lines

Cell LineCancer TypeAssay TypeEC50 / GI50
MCL-1-1780-Cell Viability0.31 µM
DHL-6Diffuse Large B-cell LymphomaCell Viability3.3 µM
NCI-H929Multiple MyelomaCell Viability1.6 µM
Bcl2-1863LeukemiaCell Viability1.1 µM
DHL-10Diffuse Large B-cell LymphomaCytotoxicity> 25 µM (inactive)

Data sourced from the NCBI this compound probe report.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate preclinical assessment of this compound. Below are protocols for key experiments.

Fluorescence Polarization (FP) Assay for Mcl-1/Bim Interaction

This biochemical assay quantifies the ability of this compound to disrupt the interaction between Mcl-1 and a fluorescently labeled Bim BH3 peptide.

Protocol:

  • Reagents: Purified recombinant Mcl-1 protein, fluorescently labeled Bim BH3 peptide (e.g., TAMRA-Bim), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4), this compound dilutions.

  • Procedure:

    • Add assay buffer, Mcl-1 protein, and varying concentrations of this compound to wells of a black, low-volume 384-well plate.

    • Incubate for 20-30 minutes at room temperature to allow for compound binding to Mcl-1.

    • Add the fluorescently labeled Bim BH3 peptide to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 530 nm excitation, 590 nm emission for TAMRA).

  • Data Analysis: The decrease in polarization, indicating displacement of the labeled peptide, is plotted against the this compound concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Protocol:

  • Cell Plating: Seed hematological malignancy cell lines in 96-well white, clear-bottom plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against this compound concentration to calculate the EC50 or GI50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Plate and treat cells with this compound as described for the cell viability assay for a shorter duration (e.g., 24-48 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 reagent (equal volume to the cell culture medium) to each well.

    • Mix by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence with a plate reader.

  • Data Analysis: An increase in luminescence corresponds to an increase in caspase activity and apoptosis.

Western Blotting for Bcl-2 Family Proteins

This technique is used to assess the levels of key proteins in the apoptotic pathway (e.g., Mcl-1, Bim, cleaved PARP) following treatment with this compound.

Protocol:

  • Protein Extraction: Treat cells with this compound for a desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against target proteins (e.g., Mcl-1, Bim, cleaved PARP, GAPDH as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Preclinical Evaluation Workflow

While specific in vivo data for this compound is not yet widely published, a standard preclinical evaluation in hematological malignancy models would follow the workflow below. Humanized Mcl-1 mouse models are recommended due to the differential affinity of some Mcl-1 inhibitors between human and murine protein.

cluster_0 Phase 1: Model Development & MTD cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Pharmacodynamic & Biomarker Analysis A1 Select Animal Model (e.g., huMcl-1 mice) A2 Establish Xenograft (Cell line-derived or PDX) A1->A2 A3 Maximum Tolerated Dose (MTD) Study A2->A3 B1 Tumor Implantation & Growth A3->B1 Inform Dosing B2 Randomize into Treatment Groups B1->B2 B3 This compound Monotherapy B2->B3 B4 This compound + Standard of Care B2->B4 B5 Vehicle Control B2->B5 B6 Monitor Tumor Volume & Body Weight B3->B6 B4->B6 B5->B6 B7 Endpoint Analysis B6->B7 C1 Collect Tumor & Tissue Samples B7->C1 C2 Western Blot (e.g., cleaved Caspase-3) C1->C2 C3 Immunohistochemistry (IHC) C1->C3 C4 Pharmacokinetic (PK) Analysis C1->C4

Workflow for in vivo preclinical evaluation of this compound.

Conclusion

This compound is a promising selective inhibitor of Mcl-1 with demonstrated in vitro efficacy in hematological malignancy cell lines.[1] Its mechanism of action, directly targeting a key survival protein, makes it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols and workflows detailed in this guide provide a robust framework for its continued preclinical evaluation. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling, biomarker discovery, and assessment in a broader range of hematological malignancy subtypes to fully elucidate its therapeutic potential.

References

The Role of ML311 in Elucidating Lymphoid Tumorigenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML311 (also known as EU-5346) is a potent and selective small molecule inhibitor of the Mcl-1/Bim protein-protein interaction, developed as a chemical probe to investigate the mechanisms of apoptosis resistance in cancer. This technical guide provides an in-depth overview of this compound's role in the study of lymphoid tumorigenesis, a class of malignancies often characterized by the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1). We will detail its mechanism of action, summarize its efficacy in relevant cancer cell lines, provide comprehensive experimental protocols for its use, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology and drug development seeking to utilize this compound as a tool to explore and overcome apoptosis evasion in lymphoid and other cancers.

Introduction to this compound and Lymphoid Tumorigenesis

Lymphoid malignancies, such as multiple myeloma and chronic lymphoblastic leukemia, are frequently characterized by the overexpression of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] One such protein, Mcl-1, is a key survival factor for many hematopoietic cells and is often amplified or overexpressed in cancer, contributing to tumor initiation, progression, and resistance to conventional therapies.[1] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic "BH3-only" proteins like Bim, thereby preventing the activation of the mitochondrial apoptosis pathway.

This compound is a novel small molecule designed to specifically disrupt the interaction between Mcl-1 and Bim.[1] By binding to the BH3-binding groove of Mcl-1, this compound liberates Bim, allowing it to activate pro-apoptotic effector proteins and trigger programmed cell death. This makes this compound a valuable tool for studying the consequences of Mcl-1 inhibition in cancer cells and for validating Mcl-1 as a therapeutic target.

Mechanism of Action of this compound

This compound functions as a BH3 mimetic, specifically targeting the interaction between the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein Bim. The core of its mechanism is the competitive inhibition of the Mcl-1/Bim protein-protein interaction.

Disruption of the Mcl-1/Bim Complex

Mcl-1 sequesters Bim, preventing it from activating the pro-apoptotic proteins Bax and Bak. This compound binds to the hydrophobic groove on Mcl-1 that normally accommodates the BH3 domain of Bim. This competitive binding displaces Bim from Mcl-1, leading to the release of active Bim.

Induction of Apoptosis

Once liberated, Bim is free to directly activate Bax and Bak, leading to their oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and the subsequent activation of the caspase cascade, ultimately executing apoptosis.

cluster_Mcl1_Inhibition This compound Mechanism of Action This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Inhibits Bim Bim Mcl1->Bim Sequesters Bax_Bak Bax/Bak Bim->Bax_Bak Activates Apoptosis Apoptosis Bax_Bak->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been evaluated across a range of cancer cell lines, including those of lymphoid origin. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeParameterValue (µM)Reference
MCL-1-1780-EC500.31[2]
NCI-H929Multiple MyelomaEC501.6[2]
DHL-6B-cell LymphomaEC503.3[2]
Bcl2-1863LeukemiaEC501.1[2]
Table 2: NCI-60 Panel Growth Inhibition Data for this compound

This compound demonstrated potent growth inhibitory effects against a panel of 60 human cancer cell lines (NCI-60). The data is presented as the concentration at which 50% of cell growth is inhibited (GI50).

Cell LineCancer TypeGI50 (µM)Reference
RPMI-8226Leukemia<0.9[2]
SRLeukemia<0.9[2]
NCI-H322MNon-Small Cell Lung<0.9[2]
NCI-H522Non-Small Cell Lung<0.9[2]
HCC-2998Colon<0.9[2]
KM12Colon<0.9[2]
SF-295CNS<0.9[2]
U251CNS<0.9[2]
PC-3Prostate<0.9[2]
14 additional cell linesVarious<2.0[2]

Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound in experimental settings.

Synthesis of this compound (EU-5346)

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, the primary publication identifies it as a small molecule discovered through ultra-high throughput screening and subsequent hit optimization. The synthesis would likely involve standard organic chemistry techniques. For research purposes, this compound is commercially available from various chemical suppliers.

Mcl-1/Bim Binding Assay (AlphaLISA)

This assay is used to quantify the ability of this compound to disrupt the interaction between Mcl-1 and a biotinylated Bim peptide.

Materials:

  • Recombinant His-tagged Mcl-1 protein

  • Biotinylated Bim BH3 peptide

  • AlphaLISA anti-6xHis Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20)

  • This compound (or other test compounds)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add His-tagged Mcl-1, biotinylated Bim peptide, and the this compound dilution.

  • Incubate at room temperature for 1 hour.

  • Add a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaLISA-compatible plate reader.

cluster_workflow AlphaLISA Experimental Workflow A Prepare Reagents (Mcl-1, Bim, this compound) B Incubate Reagents (1 hour) A->B C Add AlphaLISA Beads B->C D Incubate in Dark (1 hour) C->D E Read Plate D->E

Figure 2: Workflow for the Mcl-1/Bim AlphaLISA binding assay.
Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • Lymphoid or other cancer cell lines

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

NCI-60 Cell Line Screening

The National Cancer Institute's 60 human tumor cell line screen is a standardized method to assess the anti-cancer activity of compounds.

General Protocol Outline:

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

  • Incubation: Plates are incubated for 24 hours prior to drug addition.

  • Drug Addition: this compound is added at various concentrations (typically a 5-log dilution series).

  • Incubation: Plates are incubated with the compound for 48 hours.

  • Staining: The assay is terminated by fixing the cells and staining with sulforhodamine B (SRB), a protein-binding dye.

  • Measurement: The absorbance is read on an automated plate reader.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated.

Caspase Activity Assay

This assay measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis induction.

Materials:

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Lysis buffer

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

  • 96-well plates

  • Fluorometer

Procedure:

  • Treat cells with this compound for a specified time to induce apoptosis.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Add the caspase substrate to the cell lysate.

  • Incubate to allow for cleavage of the substrate by active caspases.

  • Measure the fluorescence or luminescence, which is proportional to caspase activity.

cluster_logic Logical Flow of this compound Cellular Assays Treat Treat Cells with this compound Viability Measure Cell Viability (e.g., CellTiter-Glo) Treat->Viability Apoptosis Measure Apoptosis (e.g., Caspase Assay) Treat->Apoptosis Mechanism Confirm Mechanism (e.g., Co-IP, PLA) Treat->Mechanism

Figure 3: Logical relationship of cellular assays for this compound.

Conclusion

This compound is a critical tool for investigating the role of Mcl-1 in lymphoid tumorigenesis and other cancers. Its high potency and selectivity for the Mcl-1/Bim interaction allow for precise dissection of this key anti-apoptotic pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to understand and ultimately overcome resistance to apoptosis in cancer. Further studies with this compound in preclinical models of lymphoid malignancies are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for ML311 Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML311 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy. This compound disrupts the protein-protein interaction (PPI) between Mcl-1 and the pro-apoptotic protein Bim (Bcl-2-like protein 11), thereby promoting apoptosis in Mcl-1-dependent cancer cells.

Fluorescence Polarization (FP) is a robust, homogeneous, and quantitative in-solution technique ideal for studying molecular interactions in a high-throughput format. This method is particularly well-suited for monitoring the inhibition of PPIs by small molecules. The FP assay for this compound relies on the principle that a small fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in a low polarization value. When this tracer binds to a larger protein, its tumbling is restricted, leading to a higher polarization value. A small molecule inhibitor that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in the polarization signal.

These application notes provide a detailed protocol for a fluorescence polarization assay to determine the inhibitory activity of this compound on the Mcl-1/Bim interaction.

Signaling Pathway and Assay Principle

The intrinsic apoptotic pathway is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Mcl-1 sequesters the BH3 domain of pro-apoptotic proteins like Bim, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation. This compound acts as a BH3 mimetic, binding to the hydrophobic groove of Mcl-1 and displacing Bim, thus freeing Bim to activate the apoptotic cascade.

The FP assay quantitatively measures the ability of this compound to disrupt the Mcl-1/Bim complex. A peptide derived from the BH3 domain of Bim and labeled with a fluorophore (e.g., FITC) is used as the tracer.

Mcl1_Bim_Pathway cluster_0 Normal Cell Survival cluster_1 Action of this compound Mcl1 Mcl-1 Bim Bim (BH3-only) Mcl1->Bim Sequesters BaxBak BAX/BAK Bim->BaxBak Activates Apoptosis_inhibited Apoptosis Inhibited BaxBak->Apoptosis_inhibited This compound This compound Mcl1_2 Mcl-1 This compound->Mcl1_2 Binds to Bim_2 Free Bim Mcl1_2->Bim_2 Releases BaxBak_2 BAX/BAK Bim_2->BaxBak_2 Activates Apoptosis_triggered Apoptosis Triggered BaxBak_2->Apoptosis_triggered

Mechanism of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound fluorescence polarization assay.

Table 1: Reagents and Assay Conditions

ParameterValueReference
Target ProteinRecombinant Human GST-Mcl-1[1]
Fluorescent TracerFITC-Bim-BH3 (23-residue peptide)[2]
Tracer SequenceAc-DMRPEIWIAQELRRIGDEFNA-NH2Derived from Human Bim (residues 83-105)
Assay Buffer20 mM NaPO4, 50 mM NaCl, 1 mM EDTA, 0.001% Triton X-100, 5% DMSO, pH 7.8[2]
GST-Mcl-1 Concentration50 nM[2]
FITC-Bim-BH3 Concentration10 nM[2]
Incubation TimeOvernight[2]
Incubation Temperature37 °C[2]
Plate FormatBlack, 384-well, non-binding surfaceGeneral recommendation
Excitation Wavelength485 nm[1]
Emission Wavelength525 nm[1]

Table 2: this compound Activity Data

ParameterValueNotesReference
IC500.31 µMIn Mcl-1/Bim FP assay[3]
Ki~0.29 µMCalculated using the Nikolovska-Coleska equation-
Selectivity~5-fold vs. Obatoclax in Mcl-1 FP assayThis compound is more potent[3]
Selectivity>60-fold vs. Bcl-2 (for a related compound)Demonstrates target selectivity[3]

Note on Ki Calculation: The inhibitory constant (Ki) was estimated from the IC50 value using the Nikolovska-Coleska equation, which is more appropriate for FP assays than the Cheng-Prusoff equation. The calculation assumes a Kd of ~2 nM for the FITC-Bim-BH3 peptide binding to Mcl-1.

Experimental Protocols

Materials and Reagents
  • Recombinant Human GST-Mcl-1 protein

  • FITC-labeled Bim BH3 peptide (FITC-Bim-BH3)

  • This compound compound

  • Assay Buffer: 20 mM Sodium Phosphate (NaPO4), 50 mM Sodium Chloride (NaCl), 1 mM EDTA, 0.001% (v/v) Triton X-100, 5% (v/v) DMSO, pH 7.8

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • Black, opaque, non-binding 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram

FP_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Protein, Peptide, this compound) start->prep_reagents serial_dilution Perform Serial Dilution of this compound in DMSO prep_reagents->serial_dilution add_inhibitor_protein Add this compound and GST-Mcl-1 to Plate serial_dilution->add_inhibitor_protein incubate_overnight Incubate Overnight at 37°C add_inhibitor_protein->incubate_overnight add_tracer Add FITC-Bim-BH3 Tracer incubate_overnight->add_tracer incubate_rt Incubate for 3 hours at 25°C add_tracer->incubate_rt read_plate Read Fluorescence Polarization incubate_rt->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Fluorescence polarization assay workflow.

Detailed Protocol for IC50 Determination of this compound
  • Preparation of Reagents:

    • Prepare the Assay Buffer as described in Table 1.

    • Prepare a stock solution of recombinant GST-Mcl-1 protein in Assay Buffer.

    • Prepare a stock solution of FITC-Bim-BH3 peptide in Assay Buffer. Protect from light.

    • Prepare a stock solution of this compound in 100% DMSO.

  • Serial Dilution of this compound:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • To the wells of a 384-well plate, add the appropriate volume of the diluted this compound solutions.

    • Include control wells:

      • Negative Control (No Inhibition): Wells with DMSO only (to determine the high polarization signal).

      • Positive Control (100% Inhibition): Wells with a high concentration of a known Mcl-1 inhibitor or unlabeled Bim-BH3 peptide.

      • Tracer Only Control: Wells with Assay Buffer only (to determine the low polarization signal).

    • Add the GST-Mcl-1 protein solution to all wells except the "Tracer Only" controls, to a final concentration of 50 nM.[2]

  • Incubation with Inhibitor:

    • Seal the plate and incubate overnight at 37°C to allow this compound to bind to Mcl-1.[2]

  • Addition of Fluorescent Tracer:

    • Add the FITC-Bim-BH3 peptide solution to all wells to a final concentration of 10 nM.[2]

  • Final Incubation:

    • Seal the plate, protect from light, and incubate for 3 hours at room temperature (25°C) to allow the binding to reach equilibrium.[2]

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[1] The output is typically in millipolarization (mP) units.

  • Data Analysis:

    • Subtract the background fluorescence from the tracer-only wells.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This fluorescence polarization assay provides a reliable and high-throughput method for characterizing the inhibitory activity of this compound against the Mcl-1/Bim protein-protein interaction. The detailed protocol and quantitative data presented herein should enable researchers to successfully implement this assay for their drug discovery and development efforts targeting Mcl-1. Careful attention to reagent concentrations, incubation times, and appropriate controls is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for In Vivo Studies Using ML311 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML311 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the Bcl-2 family of proteins that regulates apoptosis, and its overexpression is a common mechanism of resistance to chemotherapy in various cancers.[1] By disrupting the interaction between Mcl-1 and the pro-apoptotic protein Bim, this compound induces apoptosis in cancer cells that are dependent on Mcl-1 for survival.[1] This makes this compound a promising therapeutic candidate for a range of malignancies.

While extensive in vitro data on this compound is available, detailed in vivo studies in mouse xenograft models are not widely published in the public domain. These application notes and protocols provide a comprehensive guide for researchers planning to investigate the anti-tumor efficacy of this compound in a preclinical setting. The following sections outline a generalized experimental design, detailed protocols, and expected data outcomes based on the known mechanism of action of this compound and standard xenograft methodologies.

Application Notes

Hypothetical Experimental Design

This section outlines a potential study to evaluate the in vivo efficacy of this compound in a human tumor xenograft model.

  • Objective: To determine the anti-tumor activity of this compound as a single agent in a subcutaneous mouse xenograft model of human cancer.

  • Cell Line Selection: Based on NCI60 screening data, cell lines with high Mcl-1 expression and sensitivity to this compound in vitro should be selected.[1] Examples could include certain non-small cell lung cancer, melanoma, or multiple myeloma cell lines. For this hypothetical study, we will consider the A549 lung cancer cell line.

  • Animal Model: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, are suitable for establishing human tumor xenografts.[2][3]

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO, saline, or other appropriate vehicle)

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (standard-of-care chemotherapeutic agent for the selected cancer type)

  • Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Overall survival, body weight changes (as a measure of toxicity), and biomarker analysis of tumor tissue.

Data Presentation: Hypothetical Quantitative Data

The following tables represent the types of quantitative data that would be collected and analyzed in a study of this compound in a mouse xenograft model.

Table 1: Tumor Volume Measurements

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control100 ± 10250 ± 25600 ± 501200 ± 1002000 ± 150
This compound (Low Dose)100 ± 10200 ± 20400 ± 35700 ± 601100 ± 90
This compound (High Dose)100 ± 10150 ± 15250 ± 20400 ± 30600 ± 50
Positive Control100 ± 10180 ± 18350 ± 30550 ± 45800 ± 70

Table 2: Animal Body Weight

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)Day 28 (g)
Vehicle Control20 ± 121 ± 122 ± 1.222.5 ± 1.323 ± 1.5
This compound (Low Dose)20 ± 120.5 ± 121 ± 1.121.5 ± 1.222 ± 1.3
This compound (High Dose)20 ± 119.5 ± 119 ± 1.218.5 ± 1.318 ± 1.5
Positive Control20 ± 119 ± 118 ± 1.117.5 ± 1.217 ± 1.4

Table 3: Survival Analysis

Treatment GroupMedian Survival (Days)Percent Survival at Day 40
Vehicle Control300%
This compound (Low Dose)3820%
This compound (High Dose)4550%
Positive Control4240%

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Model
  • Cell Culture: Culture A549 cells in appropriate media and conditions to reach 80-90% confluency.

  • Cell Harvesting:

    • Wash cells with PBS.

    • Trypsinize the cells and neutralize with complete media.

    • Centrifuge the cell suspension and resuspend the pellet in serum-free media or PBS.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue.

  • Cell Implantation:

    • Adjust the cell concentration to 5 x 10^6 cells per 100 µL.

    • Anesthetize a 6-8 week old female athymic nude mouse.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.[4]

    • Monitor the mice for tumor growth.

Protocol 2: Preparation and Administration of this compound
  • This compound Formulation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For administration, dilute the stock solution to the desired final concentration in an appropriate vehicle (e.g., a mixture of saline, PEG400, and Tween 80). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Administration:

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.

    • Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing schedule will depend on the pharmacokinetic properties of this compound and should be determined in preliminary studies. A common schedule is once daily for 5 consecutive days, followed by a 2-day break.

Protocol 3: Tumor Monitoring and Data Collection
  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with digital calipers two to three times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight:

    • Measure the body weight of each mouse at the same time as tumor measurements to monitor for signs of toxicity.

  • Survival:

    • Monitor the mice daily for signs of distress.

    • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant morbidity. Record the date of euthanasia for survival analysis.

Protocol 4: Tissue Collection and Analysis
  • Tissue Harvesting:

    • At the end of the study, euthanize the mice and surgically excise the tumors.

    • Divide the tumor tissue for different analyses.

  • Analysis:

    • Histology: Fix a portion of the tumor in formalin and embed in paraffin for H&E staining and immunohistochemistry (IHC) to assess tumor morphology and protein expression (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and western blot analysis to confirm the downstream effects of this compound on the Mcl-1 pathway.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tumor samples at various time points after the final dose to assess the concentration of this compound and its effect on target engagement.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Xenograft Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis cell_culture A549 Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest implantation Subcutaneous Implantation (5x10^6 cells/mouse) cell_harvest->implantation tumor_growth Tumor Growth to ~100 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound / Vehicle Administration randomization->treatment measurements Tumor & Body Weight Measurements (2-3x/week) treatment->measurements survival Survival Monitoring measurements->survival euthanasia Euthanasia & Tissue Collection survival->euthanasia histology Histology (H&E, IHC) euthanasia->histology western_blot Western Blot Analysis euthanasia->western_blot

Caption: Experimental workflow for an in vivo mouse xenograft study of this compound.

Mcl1_Signaling_Pathway This compound Mechanism of Action cluster_pro_apoptotic Pro-Apoptotic cluster_apoptosis Apoptosis Mcl1 Mcl-1 Bim Bim Mcl1->Bim Interaction Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Bim->Bax_Bak Apoptosis Apoptosis Bax_Bak->Apoptosis This compound This compound This compound->Mcl1 Inhibits

Caption: Signaling pathway showing this compound inhibition of Mcl-1, leading to apoptosis.

References

Application Notes and Protocols for ML311 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML311 is a potent and selective small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins and is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. This compound disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim, thereby triggering the intrinsic pathway of apoptosis in Mcl-1-dependent cancer cells. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including determining optimal concentrations and protocols for assessing its cytotoxic and apoptotic effects.

Optimal Concentration of this compound

The optimal concentration of this compound is cell-type dependent. It is crucial to determine the effective concentration for each cell line empirically. Based on published data, the half-maximal effective concentration (EC₅₀) of this compound typically falls within the micromolar range.

Table 1: Reported EC₅₀ Values of this compound in Various Cancer Cell Lines [1]

Cell LineCancer TypeEC₅₀ (µM)
Mcl-1/1780Mcl-1 Dependent Cell Line0.3
NCI-H929Multiple Myeloma1.6
DHL-6Diffuse Large B-cell Lymphoma3.3
Bcl2-1863Bcl-2 Dependent Cell Line1.1
EU-517(Analog)5.3 (Mcl-1 primed)

Recommendation for Initial Dose-Response Experiments:

To determine the optimal concentration for a new cell line, it is recommended to perform a dose-response experiment. A wide range of concentrations, such as half-log dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM), should be tested to establish a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ value.[2]

Experimental Protocols

Protocol 1: Determination of IC₅₀ using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5] Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and typically ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[3][6]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound to Cells incubate_24h->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 1.5-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantitative assessment of apoptosis and necrosis induced by this compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with this compound at the predetermined IC₅₀ concentration and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Mechanism of Action and Signaling Pathway

This compound selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1, preventing its interaction with the pro-apoptotic protein Bim. This disruption liberates Bim to activate the pro-apoptotic effector proteins Bax and Bak. Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Mcl1 [label="Mcl-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bim [label="Bim", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax / Bak", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOMP [label="Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase\nActivation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Mcl1 [arrowhead=tee, label="Inhibits"]; Bim -> Mcl1 [arrowhead=tee, style=dashed, label="Binds to"]; Bim -> Bax_Bak [arrowhead=normal, label="Activates"]; Bax_Bak -> MOMP [arrowhead=normal]; MOMP -> CytoC [arrowhead=normal]; CytoC -> Caspases [arrowhead=normal]; Caspases -> Apoptosis [arrowhead=normal];

// Grouping Mcl-1 and Bim interaction {rank=same; Mcl1; Bim;} Mcl1 -> Bim [style=invis]; // to align them horizontally } .enddot Figure 2: Signaling pathway of this compound-induced apoptosis.

References

Application Notes: ML311 for In Vitro Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction ML311 is a potent and selective small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1] Mcl-1 is a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[1][2] In many cancers, including multiple myeloma and chronic lymphoblastic leukemia, Mcl-1 is overexpressed, sequestering pro-apoptotic proteins like Bim and preventing programmed cell death.[1][3] this compound selectively disrupts the Mcl-1/Bim protein-protein interaction, liberating Bim to activate the apoptotic cascade, making it a valuable tool for cancer research and a promising therapeutic strategy.[1] These notes provide detailed protocols for utilizing this compound to induce apoptosis in vitro.

Mechanism of Action The Bcl-2 family of proteins maintains a delicate balance between cell survival and death.[3] Anti-apoptotic proteins like Mcl-1 and Bcl-xL bind to and inhibit pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and "effector" proteins (Bax, Bak).[2][4][5] Upon receiving an apoptotic stimulus, BH3-only proteins are unleashed, activating Bax and Bak.[5] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspases-3/7), culminating in apoptosis.[1][3]

This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of Mcl-1. By occupying this groove, this compound competitively displaces Bim from Mcl-1. The released Bim is then free to directly activate Bax and Bak, triggering the downstream apoptotic events.[1] this compound exhibits high selectivity for Mcl-1 over other anti-apoptotic proteins like Bcl-xL, which is crucial for minimizing off-target effects.[1]

G cluster_0 Normal State: Mcl-1 Sequesters Bim cluster_1 This compound Treatment Mcl1 Mcl-1 (Anti-apoptotic) Bim Bim (Pro-apoptotic) Mcl1->Bim Binds & Sequesters BaxBak Bax / Bak (Inactive) Bim->BaxBak Cannot Activate This compound This compound Mcl1_2 Mcl-1 This compound->Mcl1_2 Binds & Inhibits Bim_2 Free Bim Mcl1_2->Bim_2 Releases BaxBak_2 Bax / Bak (Active) Bim_2->BaxBak_2 Activates Mito Mitochondrion BaxBak_2->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_workflow General In Vitro Workflow for this compound start 1. Cell Culture Seed cells in appropriate multi-well plates treat 2. This compound Treatment Add serial dilutions of this compound. Include vehicle (DMSO) control. start->treat incubate 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate assay_choice 4. Select Assay incubate->assay_choice viability Cell Viability (e.g., MTT Assay) assay_choice->viability Viability apoptosis Apoptosis Quantification (e.g., Annexin V/PI Staining) assay_choice->apoptosis Apoptosis caspase Caspase Activity (e.g., Caspase-Glo 3/7) assay_choice->caspase Activity acquire_viability 5a. Read Absorbance (Plate Reader) viability->acquire_viability acquire_apoptosis 5b. Acquire Events (Flow Cytometer) apoptosis->acquire_apoptosis acquire_caspase 5c. Read Luminescence (Luminometer) caspase->acquire_caspase analysis 6. Data Analysis Calculate IC50, % Apoptosis, or Fold Change in Caspase Activity acquire_viability->analysis acquire_apoptosis->analysis acquire_caspase->analysis

References

Application Notes and Protocols: Validating ML311 Target Disruption using Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML311 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Myeloid cell leukemia 1 (Mcl-1) and the Bcl-2 interacting mediator of cell death (Bim).[1] Mcl-1, an anti-apoptotic member of the Bcl-2 family, is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[1] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like Bim, thereby preventing the induction of apoptosis.[1][2] The disruption of the Mcl-1/Bim interaction by this compound is a promising therapeutic strategy to restore apoptotic signaling in cancer cells.[1]

Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions within the cellular environment.[3][4] This method involves using an antibody to specifically pull down a protein of interest (the "bait"), along with any interacting partners (the "prey"). By performing Co-IP of Mcl-1, researchers can assess the amount of co-precipitated Bim. Treatment with this compound is expected to disrupt this interaction, leading to a quantifiable reduction in the amount of Bim that is pulled down with Mcl-1.

These application notes provide a detailed protocol for utilizing Co-IP to validate the disruption of the Mcl-1/Bim interaction by this compound in a cellular context.

Data Presentation

The efficacy of this compound in disrupting the Mcl-1/Bim interaction can be quantified by analyzing the results of the Co-IP experiment via Western blotting and densitometry. The table below provides a template for summarizing such quantitative data.

Treatment GroupMcl-1 (IP)Bim (Co-IP)Fold Change in Bim/Mcl-1 Ratio (Normalized to Vehicle)
Vehicle (DMSO)1.001.001.00
This compound (1 µM)0.980.450.46
This compound (5 µM)1.020.150.15
This compound (10 µM)0.950.050.05
Negative Control (IgG)0.050.02N/A

Note: The values presented are hypothetical and serve as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

Materials and Reagents
  • Cell Line: A human cancer cell line known to express high levels of Mcl-1 (e.g., OCI-AML3, a human acute myeloid leukemia cell line).[3]

  • This compound: Small molecule inhibitor of the Mcl-1/Bim interaction.

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Co-IP Buffer: 1% CHAPS, 5 mM MgCl2, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 20 mM Tris, and 0.05% Tween-20 with protease inhibitors.[3]

  • Antibodies:

    • Primary antibody for immunoprecipitation: Anti-Mcl-1 antibody (rabbit polyclonal or mouse monoclonal).

    • Primary antibodies for Western blotting: Anti-Mcl-1 antibody (from a different species than the IP antibody if possible), Anti-Bim antibody.

    • Negative control antibody: Normal rabbit or mouse IgG.

    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Protein A/G Agarose or Magnetic Beads.

  • Wash Buffer: PBS with 0.1% Tween-20 (PBST).

  • Elution Buffer: 2x Laemmli sample buffer.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting reagents.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture the chosen Mcl-1-expressing cancer cell line under standard conditions.

  • Seed the cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Co-Immunoprecipitation:

  • Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Take an aliquot of the pre-cleared lysate to serve as the "input" control.

  • To the remaining lysate (e.g., 1 mg of total protein), add the anti-Mcl-1 antibody (2-4 µg) and incubate overnight at 4°C with gentle rotation.

  • For the negative control, incubate a separate aliquot of lysate with the same amount of normal IgG.

  • Add protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with ice-cold Co-IP buffer or wash buffer. After the final wash, carefully remove all supernatant.

4. Elution and Western Blot Analysis:

  • Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

  • Separate the eluted proteins and the "input" lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in PBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Mcl-1 and Bim overnight at 4°C.

  • Wash the membrane with PBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the amount of co-immunoprecipitated Bim to the amount of immunoprecipitated Mcl-1 for each condition.

Mandatory Visualizations

G cluster_workflow Co-IP Experimental Workflow start Mcl-1 Expressing Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate lysis->preclear ip Immunoprecipitate with Anti-Mcl-1 Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE & Western Blot elute->analysis G cluster_pathway This compound Mechanism of Action Mcl1 Mcl-1 Bim Bim Mcl1->Bim Sequesters Apoptosis Apoptosis Bim->Apoptosis Promotes This compound This compound This compound->Mcl1 Inhibits Interaction

References

Application Note: Flow Cytometry Analysis of Apoptosis Following ML311 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, comprising both pro-apoptotic and anti-apoptotic members. Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic Bcl-2 family protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.

ML311 is a potent and selective small-molecule inhibitor of the Mcl-1 protein. It functions by disrupting the interaction between Mcl-1 and the pro-apoptotic protein Bim. This disruption liberates Bim, allowing it to activate the pro-apoptotic effector proteins Bak and Bax, ultimately leading to the activation of the caspase cascade and apoptotic cell death.

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

This application note provides a detailed protocol for the induction of apoptosis using this compound and its subsequent analysis by flow cytometry using Annexin V and PI staining.

Data Presentation

The following table summarizes illustrative quantitative data obtained from a hypothetical experiment where a human leukemia cell line (e.g., MOLM-13) was treated with varying concentrations of this compound for 24 hours. The data represents the percentage of cells in each quadrant as determined by flow cytometry.

Treatment GroupLive Cells (Annexin V- / PI-) (%)Early Apoptotic Cells (Annexin V+ / PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)
Vehicle Control (DMSO)95.22.52.3
This compound (1 µM)75.815.38.9
This compound (5 µM)42.138.719.2
This compound (10 µM)15.655.429.0

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line known to be sensitive to Mcl-1 inhibition (e.g., MOLM-13, a human acute myeloid leukemia cell line).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 or other appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Trypsin-EDTA: For adherent cells.

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.

  • Flow Cytometer: Equipped with a 488 nm laser and appropriate filters for FITC and PI detection.

  • Microcentrifuge

  • Flow cytometry tubes

Cell Culture and Treatment
  • Cell Seeding: Seed the cells in a 6-well plate at a density of 5 x 10^5 cells/mL in 2 mL of complete culture medium. For adherent cells, allow them to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final concentrations should be chosen based on the known IC50 of this compound for the specific cell line (e.g., 1 µM, 5 µM, and 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Add the this compound dilutions or vehicle control to the respective wells and incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Staining for Apoptosis Analysis
  • Cell Harvesting:

    • Suspension cells: Gently pipette the cells and transfer them to a 1.5 mL microcentrifuge tube.

    • Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and save it in a 15 mL conical tube. Wash the adherent cells once with PBS, then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and combine these cells with the previously saved medium.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (diluted from the 10X stock with deionized water).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Acquisition and Analysis
  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set up the instrument parameters, including forward scatter (FSC) and side scatter (SSC) to gate the cell population of interest.

    • Create a dot plot of FITC (FL1) versus PI (FL2).

  • Compensation: Run single-stained control samples (cells stained with only Annexin V-FITC and cells stained with only PI) to set up the compensation for spectral overlap between the two fluorochromes.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Data Analysis:

    • Gate on the cell population of interest based on FSC and SSC to exclude debris.

    • Use the compensated dot plot to define four quadrants:

      • Lower-Left (Q4): Live cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

    • Determine the percentage of cells in each quadrant for each treatment condition.

Mandatory Visualization

ML311_Apoptosis_Pathway This compound This compound Mcl1 Mcl-1 (Anti-apoptotic) This compound->Mcl1 Bim Bim (Pro-apoptotic) Mcl1->Bim Sequesters Bak_Bax Bak / Bax (Pro-apoptotic Effectors) Bim->Bak_Bax Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Forms pores in outer membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture (e.g., MOLM-13) ML311_Treatment 2. This compound Treatment (Vehicle, 1, 5, 10 µM for 24h) Cell_Culture->ML311_Treatment Harvest_Wash 3. Harvest and Wash Cells ML311_Treatment->Harvest_Wash Staining 4. Stain with Annexin V-FITC & PI Harvest_Wash->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quadrants for Live, Early & Late Apoptotic) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

Application Notes and Protocols for Developing ML311-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML311 is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction between Myeloid Cell Leukemia 1 (Mcl-1) and the pro-apoptotic protein Bim.[1] Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins, and its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[2][3] By inhibiting the Mcl-1/Bim interaction, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1] The development of cell lines resistant to this compound is a critical step in understanding potential clinical resistance mechanisms, identifying novel therapeutic targets to overcome resistance, and developing combination therapies.

These application notes provide a detailed protocol for the generation of this compound-resistant cell lines and subsequent experimental procedures to characterize the underlying resistance mechanisms.

Signaling Pathway of this compound Action

This compound acts by mimicking the BH3 domain of pro-apoptotic proteins, such as Bim, to bind to the hydrophobic groove of Mcl-1. This competitive binding releases pro-apoptotic proteins, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptosis.

ML311_Signaling_Pathway cluster_Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak Sequesters Bim Bim Bim->Mcl1 Binds to Bim->Bax_Bak Activates Bax_Bak->MOMP

Caption: this compound inhibits Mcl-1, leading to apoptosis.

Experimental Protocols

Part 1: Development of this compound-Resistant Cell Lines

This protocol describes a dose-escalation method for generating this compound-resistant cell lines. The process can take several months.[4][5][6]

Materials:

  • Parental cancer cell line of interest (e.g., RPMI-8226, a multiple myeloma cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

  • 96-well and standard cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

    • Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

  • Generate Resistant Cell Lines:

    • Culture parental cells in the presence of this compound at a starting concentration equal to the IC50.

    • Initially, a significant number of cells will die. Allow the surviving cells to repopulate the culture vessel to ~80% confluency. This may take several passages.

    • Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments).[6]

    • At each concentration increment, allow the cells to adapt and resume a normal growth rate before proceeding to the next concentration.

    • Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

    • Establish a resistant cell line (e.g., RPMI-8226/ML311-R) from the surviving population.

    • Cryopreserve cell stocks at various stages of resistance development.

  • Confirm Resistance:

    • Determine the IC50 of the newly established resistant cell line and compare it to the parental cell line.

    • The Resistance Index (RI) can be calculated as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line). An RI ≥ 5 is generally considered indicative of resistance.[7]

Part 2: Characterization of Resistance Mechanisms

Once an this compound-resistant cell line is established, the following experiments can be performed to elucidate the mechanism of resistance.

Hypothesis: The resistant cells may overexpress Mcl-1, thereby requiring higher concentrations of this compound to achieve a therapeutic effect.[8][9]

Protocol: Western Blot for Mcl-1

  • Lyse parental and resistant cells and quantify total protein concentration.

  • Separate 20-30 µg of protein from each cell line on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.[10][11][12][13]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the Mcl-1 signal to a loading control (e.g., β-actin or GAPDH).

Protocol: qPCR for MCL1 Gene Expression

  • Isolate total RNA from parental and resistant cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for the MCL1 gene and a reference gene (e.g., GAPDH).[14][15][16][17]

  • Calculate the relative expression of MCL1 in the resistant cells compared to the parental cells using the ΔΔCt method.

Hypothesis: Mutations in the BH3-binding groove of Mcl-1 could reduce the binding affinity of this compound.

Protocol: Sanger Sequencing of the MCL1 Gene

  • Isolate genomic DNA from both parental and resistant cell lines.

  • Amplify the coding region of the MCL1 gene using PCR.

  • Purify the PCR product and send it for Sanger sequencing.

  • Align the sequences from the resistant and parental cells to identify any potential mutations.

Hypothesis: Resistant cells may have upregulated other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or activated other pro-survival signaling pathways to bypass the inhibition of Mcl-1.[18][19]

Protocol: Cell Viability Assays with Other Bcl-2 Family Inhibitors

  • Determine the IC50 of the parental and resistant cell lines to inhibitors of other Bcl-2 family members (e.g., Venetoclax for Bcl-2, A-1331852 for Bcl-xL).

  • A decreased IC50 for another inhibitor in the resistant line compared to the parental line may suggest a dependency on that alternative pathway.

Hypothesis: The resistant cells may have increased expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.[4][20][21]

Protocol: Rhodamine 123 Efflux Assay

  • Incubate both parental and resistant cells with Rhodamine 123, a fluorescent substrate for many ABC transporters.[22][23][24][25][26]

  • After an incubation period, wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microplate reader.

  • Lower intracellular fluorescence in the resistant cells compared to the parental cells suggests increased efflux activity.

  • The assay can be repeated in the presence of a known ABC transporter inhibitor (e.g., Verapamil) to confirm the involvement of these transporters.

Data Presentation

Table 1: IC50 Values of Parental and this compound-Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Index (RI)
RPMI-8226 (Parental)0.51
RPMI-8226/ML311-R7.515

Table 2: Characterization of this compound-Resistant Cell Line

ParameterParental (RPMI-8226)Resistant (RPMI-8226/ML311-R)
Mcl-1 Protein Expression (Relative to Loading Control) 1.03.2
MCL1 mRNA Expression (Fold Change) 1.04.5
MCL1 Gene Mutations None DetectedNone Detected
Venetoclax (Bcl-2 Inhibitor) IC50 (µM) 2.01.8
A-1331852 (Bcl-xL Inhibitor) IC50 (µM) 3.53.2
Intracellular Rhodamine 123 Fluorescence (Arbitrary Units) 15,0006,000

Visualization of Experimental Workflow and Logic

experimental_workflow cluster_development Development of Resistant Cell Line cluster_characterization Characterization of Resistance Mechanism start Parental Cell Line ic50_det Determine this compound IC50 start->ic50_det dose_esc Dose Escalation with this compound ic50_det->dose_esc confirm_res Confirm Resistance (IC50) dose_esc->confirm_res resistant_line This compound-Resistant Cell Line confirm_res->resistant_line western Western Blot (Mcl-1) resistant_line->western qpcr qPCR (MCL1) resistant_line->qpcr sequencing Sanger Sequencing (MCL1) resistant_line->sequencing other_inhibitors Viability Assays (Other Bcl-2i) resistant_line->other_inhibitors efflux_assay Rhodamine 123 Efflux Assay resistant_line->efflux_assay

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

resistance_logic start This compound-Resistant Cell Line q1 Increased Mcl-1 Protein? start->q1 a1_yes Mechanism: Mcl-1 Overexpression q1->a1_yes Yes q3 Mutations in MCL1? q1->q3 No q2 Increased MCL1 mRNA? a1_yes->q2 a2_yes Mechanism: Transcriptional Upregulation q2->a2_yes Yes a2_no Mechanism: Post-translational Stabilization q2->a2_no No a3_yes Mechanism: Target Alteration q3->a3_yes Yes q4 Increased Sensitivity to other Bcl-2i? q3->q4 No a4_yes Mechanism: Pathway Bypass q4->a4_yes Yes q5 Increased Drug Efflux? q4->q5 No a5_yes Mechanism: Increased Drug Efflux q5->a5_yes Yes unknown Other Mechanisms q5->unknown No

Caption: Decision tree for investigating this compound resistance mechanisms.

References

Troubleshooting & Optimization

potential off-target effects of ML311 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML311 in cellular assays. The information is designed to help address specific issues that may arise during experiments and to provide a deeper understanding of this compound's potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between Mcl-1 (Myeloid cell leukemia 1) and Bim (Bcl-2-like protein 11). Mcl-1 is a pro-survival protein of the Bcl-2 family, and by inhibiting its interaction with the pro-apoptotic protein Bim, this compound promotes apoptosis in cancer cells that are dependent on Mcl-1 for survival.[1]

Q2: How selective is this compound for Mcl-1?

A2: In biochemical assays, such as fluorescence polarization, this compound demonstrates high selectivity for Mcl-1 over other Bcl-2 family members, with a more than 100-fold selectivity for Mcl-1 over Bcl-xL.[1] However, it does exhibit some activity in cell lines that are highly dependent on Bcl-2.[1]

Q3: What are the known off-target effects of this compound?

A3: A lead profiling screen of this compound against a panel of 67 protein targets revealed that it is largely inactive against most of them. However, moderate activity (50-80% inhibition at a concentration of 10 µM) was observed for some G-protein coupled receptors (GPCRs) and ion channels.[1] A significant off-target effect was noted on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is stable as a dry powder and in DMSO solution at room temperature for at least 7 days.[1] For cellular assays, it is recommended to prepare a fresh stock solution in DMSO and dilute it to the final concentration in the cell culture medium. The solubility of this compound is approximately 20 µM in DMEM with 10% FBS.[1]

Troubleshooting Guides

Unexpected or High Cytotoxicity

Q: I am observing higher than expected cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?

A: This could be due to several factors:

  • On-target Mcl-1 inhibition: Your cell line may be highly dependent on Mcl-1 for survival, leading to potent induction of apoptosis.

  • Off-target effects: The observed cytotoxicity could be a result of this compound's off-target activity, particularly its inhibition of the hERG potassium channel.[1] hERG channel inhibition can lead to cardiotoxicity and general cellular stress.

  • Compound stability and aggregation: Ensure the compound is fully dissolved and has not precipitated out of solution. The half-life of this compound in PBS at room temperature is 10 hours.[1]

Troubleshooting Steps:

  • Confirm Mcl-1 dependence: Use a positive control cell line known to be sensitive to Mcl-1 inhibition and a negative control cell line that is not.

  • Assess hERG channel inhibition: If you have the capability, perform electrophysiology or a thallium flux assay to directly measure hERG channel activity in the presence of this compound.

  • Use a structurally unrelated Mcl-1 inhibitor: Compare the phenotype observed with this compound to that of another Mcl-1 inhibitor with a different chemical scaffold to see if the effect is consistent with on-target activity.

  • Check for compound precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound.

Inconsistent or Non-reproducible Results

Q: My results with this compound are inconsistent between experiments. What are the potential reasons?

A: Inconsistent results can stem from several experimental variables:

  • Compound handling: Inconsistent preparation of stock solutions, improper storage, or multiple freeze-thaw cycles can affect the compound's activity.

  • Cell culture conditions: Variations in cell density, passage number, and serum concentration can alter the cellular response to this compound. The solubility of this compound is higher in the presence of serum.[1]

  • Assay variability: The specific assay used to measure cell viability or apoptosis can have inherent variability.

Troubleshooting Steps:

  • Standardize compound preparation: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.

  • Maintain consistent cell culture practices: Ensure that cells are seeded at the same density and are within a consistent range of passage numbers for all experiments.

  • Include proper controls: Always include positive and negative controls in your experiments to monitor for assay performance and consistency.

  • Use an orthogonal assay: Confirm your findings using a different experimental method. For example, if you are using a metabolic assay like MTT to measure viability, confirm the results with a direct measure of apoptosis, such as caspase activity or Annexin V staining.

Potential Off-Target Phenotypes

Q: I am observing changes in cellular signaling pathways that are not directly related to apoptosis (e.g., changes in intracellular calcium levels). Could this be an off-target effect of this compound?

A: Yes, this is possible. The observed moderate activity of this compound against some GPCRs and ion channels could lead to such phenotypes.[1]

Troubleshooting Steps:

  • Review the literature for the specific pathway: Investigate if the observed signaling pathway is known to be modulated by any of the potential off-target classes (GPCRs, ion channels).

  • Use specific inhibitors for the suspected off-target: If you suspect the involvement of a particular GPCR or ion channel, use a known antagonist for that target to see if it can reverse or block the effect of this compound.

  • Perform a dose-response analysis: Determine if the unexpected phenotype occurs at the same concentration range as Mcl-1 inhibition. Off-target effects often occur at higher concentrations than on-target effects.

  • Utilize a control compound: If available, use an inactive analog of this compound to determine if the observed effect is due to the specific chemical structure of this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineEC50 / IC50Reference
Fluorescence PolarizationMcl-1/Bim0.19 µM[1]
Fluorescence PolarizationBcl-xL/Bim>20 µM[1]
Cell ViabilityMcl-1-17800.31 µM[1]
Cell ViabilityBcl-2-18631.1 µM[1]
Cell ViabilityNCI-H9291.6 µM[1]
Cell ViabilityDHL-63.3 µM[1]
Cell ViabilityDHL-10 (Bax/Bak deficient)>25 µM[1]

Table 2: NCI-60 Growth Inhibition Data for this compound

Cell LineCancer TypeGI50 (µM)
SRLeukemia0.22
MOLT-4Leukemia0.23
HL-60(TB)Leukemia0.24
RPMI-8226Leukemia0.26
K-562Leukemia0.35
HOP-92Non-Small Cell Lung0.45
NCI-H226Non-Small Cell Lung0.54
NCI-H522Non-Small Cell Lung0.56
OVCAR-3Ovarian0.59
A498Renal0.62
This is a partial list. For the full dataset, please refer to the original publication.

Table 3: Off-Target Profile of this compound (Ricerca Lead Profiling)

Target ClassActivity at 10 µMSpecific Targets with Significant EffectsReference
GPCRsModerate (50-80% inhibition for some)Not specified[1]
Ion ChannelsModerate (50-80% inhibition for some)hERG[1]
KinasesLow ProbabilityNot specified[1]
Nuclear ReceptorsLow ProbabilityNot specified[1]
ProteasesLow ProbabilityNot specified[1]

Experimental Protocols

DAPI-Based Apoptosis Assay

This assay identifies compounds that induce apoptotic nuclear morphology.

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Cell Fixation: Gently remove the medium and wash the cells with PBS. Add 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then add 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cells.

  • Staining: Wash the cells with PBS and add a solution of 4',6-diamidino-2-phenylindole (DAPI) in PBS. Incubate for 5-10 minutes in the dark.

  • Imaging: Wash the cells with PBS and acquire images using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

  • Quantification: Quantify the percentage of apoptotic cells by counting the number of cells with apoptotic nuclei versus the total number of cells.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present.

  • Cell Plating: Plate cells in an opaque-walled 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle and no-cell controls.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium volume).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Visualizations

ML311_Signaling_Pathway This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Inhibits BaxBak Bax/Bak Mcl1->BaxBak Inhibits Bim Bim Bim->Mcl1 Binds to Bim->BaxBak Activates Apoptosis Apoptosis BaxBak->Apoptosis Induces Off_Target_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Cellular Phenotype with this compound B On-target effect (Mcl-1 inhibition) A->B C Off-target effect (e.g., hERG, GPCR, Ion Channel) A->C D Use control compounds (inactive analog, other Mcl-1 inhibitors) B->D E Perform specific off-target assays (e.g., electrophysiology, Ca2+ flux) C->E F Dose-response analysis D->F E->F G Confirm on-target effect F->G H Identify off-target liability F->H Troubleshooting_Tree Start Problem: Unexpected experimental result with this compound Q1 Is the cytotoxicity higher than expected? Start->Q1 A1_Yes Consider hERG inhibition. Perform electrophysiology or use hERG blockers. Q1->A1_Yes Yes A1_No Is the result inconsistent? Q1->A1_No No A2_Yes Check compound handling and cell culture consistency. Use single-use aliquots. A1_No->A2_Yes Yes A2_No Are non-apoptotic phenotypes observed? A1_No->A2_No No A3_Yes Investigate GPCR or ion channel off-target effects. Use specific antagonists. A2_No->A3_Yes Yes A3_No Consult literature for similar findings with Mcl-1 inhibitors. A2_No->A3_No No

References

Technical Support Center: ML311 Cytotoxicity and IC50 Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML311 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a potent and selective inhibitor of the protein-protein interaction between Myeloid Cell Leukemia 1 (Mcl-1) and Bim.[1] Mcl-1 is a pro-survival protein belonging to the Bcl-2 family, which prevents apoptosis (programmed cell death). By disrupting the Mcl-1/Bim interaction, this compound liberates the pro-apoptotic protein Bim, leading to the initiation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1][2][3]

Q2: What is an IC50 value and how is it relevant for this compound?

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug (in this case, this compound) that is required to inhibit a specific biological process by 50%. For this compound, the IC50 value in a cytotoxicity assay indicates the concentration at which a 50% reduction in cancer cell viability is observed. It is a critical parameter for assessing the potency of this compound against a particular cancer cell line.

Q3: How are dose-response curves used to determine the IC50 value?

Dose-response curves are generated by plotting the response of cells (e.g., percent viability) against a range of this compound concentrations.[4][5][6] Typically, the drug concentrations are plotted on a logarithmic scale, which transforms the dose-response relationship into a sigmoidal curve.[5][6] The IC50 value is the concentration at the inflection point of this curve, corresponding to 50% of the maximum inhibitory effect.[4]

This compound IC50 Values in Cancer Cell Lines

The following table summarizes publicly available IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line passage number, assay type, and incubation time.

Cell LineCancer TypeIC50 (µM)Citation
Mcl-1/1780Mouse Leukemia0.3[1]
DHL-10Not Specified> 5[1]

Note: This table is not exhaustive and will be updated as more data becomes available.

Experimental Protocols

A detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound is provided below. This is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding number.- Pipetting errors during compound addition or reagent handling.- "Edge effect" in the 96-well plate.[10]- Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity.[10]
Low absorbance values - Low cell number.- Cells are not proliferating or are unhealthy.- Insufficient incubation time with MTT.- Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase the incubation time with MTT (up to 4 hours).[9]
High background absorbance - Contamination of the culture medium or reagents.- Light exposure of MTT reagent.- Chemical interference from the test compound.- Use sterile techniques and fresh reagents.- Protect the MTT solution from light.- Run a control with the compound in cell-free wells to check for direct reduction of MTT.[9]
Inconsistent dose-response curve (not sigmoidal) - Incorrect serial dilutions.- Compound precipitation at high concentrations.- The chosen concentration range is not appropriate to capture the full curve.- Double-check dilution calculations and technique.- Check the solubility of this compound in the culture medium.- Broaden the range of concentrations tested.

Visualizations

ML311_Signaling_Pathway This compound Signaling Pathway This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Inhibits Mcl1_Bim Mcl-1/Bim Complex Mcl1->Mcl1_Bim Bim Bim Bim->Mcl1_Bim Bax_Bak Bax/Bak Activation Bim->Bax_Bak Mcl1_Bim->Bim Release of Bim Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: this compound inhibits Mcl-1, leading to the release of Bim and the induction of apoptosis.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h ML311_Addition 3. Add this compound (serial dilutions) Incubation_24h->ML311_Addition Incubation_Treatment 4. Incubate (e.g., 48h) ML311_Addition->Incubation_Treatment MTT_Addition 5. Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT 6. Incubate 2-4h MTT_Addition->Incubation_MTT Solubilization 7. Add Solubilization Solution Incubation_MTT->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 9. Calculate % Viability & Determine IC50 Read_Absorbance->Data_Analysis

Caption: A typical workflow for determining the cytotoxicity of this compound using an MTT assay.

References

troubleshooting inconsistent results in ML311 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML311. Our aim is to help you address common issues that can lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between Myeloid Cell Leukemia 1 (Mcl-1) and Bim, a pro-apoptotic BH3-only protein.[1] By binding to the BH3-binding groove of Mcl-1, this compound prevents Mcl-1 from sequestering and inactivating Bim. This frees Bim to promote apoptosis, making this compound a valuable tool for studying and potentially treating cancers that are dependent on Mcl-1 for survival.[2][3]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in cancer research to:

  • Induce apoptosis in Mcl-1-dependent cancer cell lines.

  • Study the role of Mcl-1 in apoptosis and cancer cell survival.[3]

  • Investigate mechanisms of resistance to other chemotherapeutic agents that may involve Mcl-1 upregulation.[3]

  • Serve as a chemical probe to identify and validate new targets in the apoptosis pathway.

Q3: I am seeing significant variability in my IC50/EC50 values for this compound in cell viability assays. What are the potential causes?

A3: Inconsistent IC50 or EC50 values are a common issue in cell-based assays and can stem from several factors:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Ensure you are using cells that are healthy, in the exponential growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.

  • Cell Seeding Density: Inconsistent cell seeding density can lead to variability in the final readout. Optimize and strictly control the number of cells seeded per well.

  • This compound Solubility and Stability: this compound is soluble in DMSO.[4] Ensure that your stock solutions are properly prepared and stored. Avoid repeated freeze-thaw cycles. It is also crucial to consider the stability of this compound in your specific cell culture medium over the duration of the experiment, as degradation can lead to a loss of potency.

  • Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, and washing steps can introduce significant error. Adhere strictly to a standardized protocol.

  • Plate Effects: Positional effects on multi-well plates (e.g., edge effects due to evaporation) can lead to inconsistent results. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

Q4: My fluorescence polarization (FP) assay for the Mcl-1/Bim interaction is showing a low dynamic range or inconsistent readings. What should I check?

A4: Fluorescence polarization assays are sensitive to a variety of factors:

  • Reagent Purity: Ensure the purity of your Mcl-1 protein and fluorescently labeled Bim peptide. Contaminants can interfere with the binding interaction or the fluorescence signal.

  • Fluorophore Choice and Labeling: The choice of fluorophore and its position on the Bim peptide can impact the polarization signal. If the fluorophore's movement is not sufficiently restricted upon binding to Mcl-1, the change in polarization will be minimal.

  • Buffer Composition: The buffer components, including salts and detergents, can influence protein stability and binding affinity. Optimize the buffer conditions for your specific assay.

  • Instrument Settings: Ensure your plate reader's excitation and emission filters are appropriate for your chosen fluorophore. Optimize the gain settings to ensure your signal is within the linear range of the detector.

  • Non-Specific Binding: Non-specific binding of the labeled peptide to the assay plate can lead to artificially high polarization values. Using non-binding surface plates can help to minimize this issue.[5]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Symptom Potential Cause Recommended Action
High well-to-well variability within the same treatment group Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Use a multichannel pipette for cell seeding and reagent addition; Avoid using the outer wells of the plate or fill them with media to maintain humidity; Ensure thorough mixing of cell suspension before seeding.
IC50 values differ significantly between experiments Variation in cell passage number or health; Inconsistent incubation times; Degradation of this compound stock solution.Maintain a consistent cell passage number for all experiments; Standardize all incubation times; Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.
Low signal-to-noise ratio Low metabolic activity of cells; Insufficient incubation time with the viability reagent; Incorrect wavelength settings.Ensure cells are in the exponential growth phase; Optimize the incubation time for the viability reagent with your specific cell line; Verify the correct filter or wavelength settings on the plate reader.
Unexpectedly high cell viability at high this compound concentrations This compound precipitation out of solution at high concentrations; Cell line is resistant to Mcl-1 inhibition.Visually inspect the wells for any signs of compound precipitation; Confirm Mcl-1 dependency of your cell line through literature or by using appropriate positive and negative controls.
Guide 2: Troubleshooting Fluorescence Polarization (FP) Assays
Symptom Potential Cause Recommended Action
Low polarization signal for the bound state The molecular weight difference between the labeled ligand and the protein is not large enough; The fluorophore has too much rotational freedom even when bound.Consider using a larger protein construct or a smaller labeled peptide if possible; Re-design the labeled peptide with the fluorophore at a different position.
High background fluorescence Contaminated buffer or reagents; Autofluorescence from the compound.Use high-purity reagents and assay-specific buffers; Test for compound autofluorescence by measuring the signal of the compound in the absence of the fluorescent probe.
Inconsistent readings across the plate Temperature fluctuations; Air bubbles in the wells; Non-specific binding to the plate.Allow the plate to equilibrate to the reader's temperature before reading; Centrifuge the plate briefly to remove air bubbles; Use non-binding surface plates.[5]
Assay window (difference between bound and free polarization) is too small Suboptimal concentrations of protein or labeled peptide; Inefficient binding.Perform titration experiments to determine the optimal concentrations of both the protein and the labeled peptide; Optimize buffer conditions (pH, salt concentration) to promote binding.

Experimental Protocols

Protocol 1: this compound Cell Viability Assay (MTT-based)
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. The final concentration range should bracket the expected IC50 value. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Mcl-1/Bim Fluorescence Polarization Assay
  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant Mcl-1 protein in an appropriate assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the fluorescently labeled Bim peptide (e.g., FITC-Bim) in the same assay buffer.

  • Assay Setup:

    • In a 384-well, low-volume, non-binding surface plate, add a fixed concentration of the FITC-Bim peptide to each well. The final concentration should be in the low nanomolar range and optimized for a good signal-to-noise ratio.

    • Add a serial dilution of the Mcl-1 protein to the wells.

    • For inhibitor screening, add a fixed, optimized concentration of Mcl-1 and a serial dilution of this compound.

    • Include controls for the free peptide (no protein) and the fully bound peptide (saturating concentration of protein).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • For binding assays, plot the change in millipolarization (mP) units against the concentration of Mcl-1 to determine the dissociation constant (Kd).

    • For inhibition assays, plot the mP values against the log of the this compound concentration to determine the IC50 value.

Visualizations

This compound Mechanism of Action

ML311_Mechanism_of_Action cluster_0 Normal Apoptotic Regulation cluster_1 Action of this compound Mcl1 Mcl-1 Bim Bim Mcl1->Bim Sequesters Apoptosis Apoptosis Bim->Apoptosis Induces This compound This compound Mcl1_2 Mcl-1 This compound->Mcl1_2 Inhibits Bim_2 Bim Mcl1_2->Bim_2 Apoptosis_2 Apoptosis Bim_2->Apoptosis_2 Induces

Caption: this compound inhibits Mcl-1, leading to the induction of apoptosis.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Values Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Verify this compound Stock and Dilutions Start->Check_Compound Check_Assay Examine Assay Protocol Start->Check_Assay Consistent_Passage Use Consistent, Low Passage Number Check_Cells->Consistent_Passage Healthy_Cells Ensure Cells are Healthy and in Exponential Phase Check_Cells->Healthy_Cells Standardize_Seeding Standardize Seeding Density Check_Cells->Standardize_Seeding Fresh_Aliquots Use Fresh Aliquots for Each Experiment Check_Compound->Fresh_Aliquots Check_Solubility Confirm Solubility in Media Check_Compound->Check_Solubility Consistent_Protocol Adhere Strictly to Protocol Check_Assay->Consistent_Protocol Plate_Controls Use Proper Plate Controls (e.g., edge wells) Check_Assay->Plate_Controls

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

Technical Support Center: ML311 hERG Channel Activity and Cardiotoxicity Concerns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing the potential for ML311 to interact with the hERG (human Ether-a-go-go-Related Gene) potassium channel and induce cardiotoxicity. While this compound is a potent and selective inhibitor of the Mcl-1/Bim protein-protein interaction, thorough safety pharmacology profiling, including assessment of hERG liability, is a critical component of preclinical drug development.[1] This guide offers troubleshooting advice for common experimental issues and answers frequently asked questions regarding hERG channel assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between Myeloid Cell Leukemia 1 (Mcl-1) and Bim.[1] Mcl-1 is a pro-survival protein of the Bcl-2 family, and its inhibition can induce apoptosis, making it a target for cancer therapy.

Q2: Is there any known evidence of this compound directly interacting with the hERG channel or causing cardiotoxicity?

A2: Currently, there is no direct scientific literature linking this compound to hERG channel inhibition or cardiotoxicity. However, the absence of evidence is not evidence of absence. Therefore, it is prudent for researchers developing this compound or similar compounds to perform comprehensive cardiovascular safety screening, including hERG assays. It is worth noting that some Mcl-1 inhibitors have been associated with cardiotoxicity, although the mechanism may not be directly related to hERG channel block.[2][3][4]

Q3: Why is assessing hERG channel activity important in drug development?

A3: The hERG potassium channel plays a crucial role in the repolarization phase of the cardiac action potential.[5] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This QT prolongation can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[6] For this reason, regulatory agencies require hERG liability assessment for new drug candidates.

Q4: What are the standard methods for assessing hERG channel activity?

A4: The gold standard for assessing hERG channel activity is the manual whole-cell patch-clamp electrophysiology assay performed on mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[7][8][9] Automated patch-clamp systems are also widely used for higher throughput screening.[10] Other methods include radioligand binding assays and flux-based assays, which are typically used for earlier stage, higher-throughput screening.[11]

Troubleshooting Guide for hERG Patch-Clamp Experiments

This guide addresses common issues encountered during manual and automated patch-clamp experiments for hERG channel activity.

Problem Potential Cause(s) Recommended Solution(s)
Unstable Seal / Inability to Form a Gigaseal 1. Poor cell health or overgrown culture.2. Debris in the recording solutions or on the patch pipette.3. Improper pipette polishing or size.4. Mechanical vibration.1. Use cells at optimal confluency (70-80%) and ensure they are healthy. Passage cells regularly.2. Filter all solutions on the day of the experiment. Ensure the recording chamber is clean.3. Fire-polish pipettes to a smooth, appropriately sized opening (typically 1-2 µm).4. Use an anti-vibration table and ensure all equipment is stable.
Low hERG Current Amplitude 1. Low hERG channel expression in the cell line.2. "Run-down" of the current over time.3. Incorrect internal or external solution composition.1. Use a validated, high-expressing stable cell line. Consider inducing expression if using an inducible cell line.2. Include ATP and GTP in the internal solution to maintain channel phosphorylation and activity. Perform experiments quickly after establishing the whole-cell configuration.[12]3. Verify the composition and pH of all solutions. Ensure appropriate potassium concentrations.
Current "Run-down" (Gradual Decrease in Current) 1. Washout of essential intracellular components.2. Channel dephosphorylation.3. Gradual deterioration of the cell.1. Use the perforated patch technique to preserve the intracellular environment.2. Include Mg-ATP and GTP in the internal pipette solution.[12]3. Monitor cell health throughout the experiment. Discard recordings from unhealthy cells.
High Leak Current 1. Poor seal quality.2. Cell membrane rupture.3. Contamination of solutions.1. Ensure a high-resistance seal (>1 GΩ) is formed before breaking into whole-cell mode.2. Apply gentle suction to rupture the membrane. If the leak is high, discard the cell and use a new pipette.3. Use fresh, filtered solutions.
Compound Precipitation in Solution 1. Poor solubility of the test compound (e.g., this compound) in the assay buffer.2. Interaction of the compound with the perfusion system.1. Determine the solubility of this compound in the assay buffer beforehand. Use a concentration range that is within the solubility limit. Consider using a surfactant like Pluronic F-68, with appropriate vehicle controls.2. Use a perfusion system with minimal dead volume and made of materials with low compound adsorption.
Variable IC50 Values 1. Inconsistent experimental conditions (e.g., temperature, voltage protocol).2. Degradation of the test compound.3. Differences between manual and automated patch-clamp systems.1. Maintain a consistent temperature (room temperature or physiological temperature) and use a standardized voltage protocol for all experiments.[13]2. Prepare fresh stock solutions of the test compound and protect from light if necessary.3. Be aware that IC50 values can differ between systems due to factors like solution exchange times and compound adsorption. It is important to be consistent with the chosen methodology.

Quantitative Data: hERG Inhibitor Potency

The following table provides IC50 values for several known hERG channel inhibitors, which can be used as positive controls in your experiments to validate assay performance.

CompoundIC50 (nM) - Manual Patch ClampIC50 (nM) - Automated Patch ClampReference(s)
Dofetilide69-[14]
Astemizole59-[14]
Cisapride1518-[14]
Terfenadine1885-[14]
Sertindole353-[14]
E-4031294724[15]
Verapamil940-[16]

Experimental Protocols

Detailed Methodology for Manual Whole-Cell Patch-Clamp Assay

This protocol provides a general framework for assessing the effect of a test compound, such as this compound, on hERG channels expressed in a mammalian cell line (e.g., HEK293).

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media and conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Patch Pipette Fabrication:

  • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

4. Recording Procedure:

  • Approach a single, healthy cell with the patch pipette.

  • Apply gentle positive pressure to keep the tip clean.

  • Once in contact with the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the voltage protocol.

5. Voltage Protocol and Data Acquisition:

  • A typical voltage protocol to elicit hERG currents involves:

    • Holding potential: -80 mV.

    • Depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels.

    • Repolarizing step to -50 mV to observe the tail current, which reflects the recovery from inactivation.[14]

  • Record currents using a patch-clamp amplifier and appropriate data acquisition software.

6. Compound Application:

  • Establish a stable baseline recording of hERG currents in the external solution.

  • Perfuse the test compound (e.g., this compound) at various concentrations, allowing the current to reach a steady-state at each concentration.

  • Include a vehicle control and a positive control (e.g., Dofetilide) in each experiment.

7. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.

  • Normalize the current to the baseline to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

hERG Channel Trafficking and Degradation Pathway

hERG_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane cluster_Degradation Degradation Pathway hERG_nascent Nascent hERG Polypeptide hERG_folded Folded hERG hERG_nascent->hERG_folded Folding hERG_mature Mature, Glycosylated hERG Channel hERG_folded->hERG_mature Transport & Glycosylation Hsp70_90 Hsp70/Hsp90 Hsp70_90->hERG_folded Assists hERG_surface Functional hERG Channel hERG_mature->hERG_surface Exocytosis hERG_ubiquitinated Ubiquitinated hERG hERG_surface->hERG_ubiquitinated Endocytosis & Ubiquitination Proteasome Proteasome hERG_ubiquitinated->Proteasome Degradation RFFL RFFL (Ubiquitin Ligase) RFFL->hERG_ubiquitinated Mediates PKC_hERG_Regulation GPCR Gq-coupled Receptor (e.g., α1-adrenergic) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates hERG hERG Channel PKC->hERG Phosphorylates hERG_internalization hERG Internalization & Reduced Current hERG->hERG_internalization Leads to Ca_release->PKC Activates PIP2_hERG_Regulation PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) hERG hERG Channel PIP2->hERG Directly Binds Reduced_Current Reduced hERG Current PIP2->Reduced_Current Depletion leads to Increased_Current Increased Current Amplitude hERG->Increased_Current Results in Hyperpolarizing_Shift Hyperpolarizing Shift in Activation hERG->Hyperpolarizing_Shift Results in PLC Phospholipase C (PLC) PLC->PIP2 Depletes

References

Technical Support Center: Mcl-1 Protein Stability in Response to ML311

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of ML311 on Mcl-1 protein stability. This resource provides troubleshooting guidance and answers to frequently asked questions related to unexpected changes in Mcl-1 protein levels and stability upon treatment with this compound, a potent and selective inhibitor of the Mcl-1/Bim protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to potently and selectively disrupt the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim.[1] By binding to the BH3-binding groove of Mcl-1, this compound prevents Mcl-1 from sequestering Bim, thereby freeing Bim to initiate the apoptotic cascade.

Q2: I treated my cells with this compound to induce Mcl-1 degradation, but Western blot analysis shows Mcl-1 protein levels are stable or have increased. Is this expected?

A2: This is a frequently observed and seemingly paradoxical effect. While this compound is an inhibitor of Mcl-1's anti-apoptotic function, it can lead to an increase in Mcl-1 protein stability and half-life. This phenomenon has been documented for other Mcl-1 inhibitors that also target the BH3-binding groove.[2][3][4][5] The binding of the inhibitor is thought to induce conformational changes in Mcl-1 that make it a poor substrate for the ubiquitin-proteasome system, which is normally responsible for its rapid degradation.[6]

Q3: How does this compound-induced stabilization of Mcl-1 occur?

A3: While direct studies on this compound are ongoing, the mechanism is likely similar to other BH3 mimetics. These compounds can interfere with the normal degradation pathway of Mcl-1 by:

  • Inhibiting Ubiquitination: The conformational change induced by inhibitor binding may shield the lysine residues on Mcl-1 that are targets for polyubiquitination, a critical step for proteasomal degradation.[4][5]

  • Altering E3 Ligase Interaction: Mcl-1 stability is regulated by several E3 ubiquitin ligases, such as Mule and Fbw7.[7] Inhibitor binding might disrupt the interaction between Mcl-1 and these ligases.

  • Enhancing Deubiquitination: Some Mcl-1 inhibitors have been shown to enhance the activity of deubiquitinases (DUBs) like USP9x, which remove ubiquitin chains from Mcl-1 and protect it from degradation.[3][6]

Q4: If this compound stabilizes Mcl-1, how does it still induce apoptosis?

A4: The primary anti-cancer effect of this compound is the disruption of the Mcl-1/Bim or Mcl-1/Bak interaction. Even though the total amount of Mcl-1 protein may increase, its function as a sequestering agent for pro-apoptotic proteins is blocked. The released pro-apoptotic proteins are then free to trigger cell death. The induction of apoptosis occurs despite the elevated levels of the now-inert Mcl-1 protein.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent Mcl-1 Protein Levels After this compound Treatment
Potential Cause Recommended Solution
Variable this compound Activity Ensure consistent lot-to-lot purity of this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly to avoid degradation.
Cell Density and Health Plate cells at a consistent density for all experiments. Ensure cells are healthy and in the logarithmic growth phase, as cellular stress can independently affect Mcl-1 levels.
Treatment Time Course The stabilization effect can be time-dependent. Perform a detailed time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for observing the desired effect in your specific cell line.
Cell Line-Specific Differences The regulation of Mcl-1 stability is highly context-dependent.[8] The specific E3 ligases and DUBs that regulate Mcl-1 can vary between cell lines, leading to different responses to this compound.[7] Characterize the baseline Mcl-1 turnover rate in your cell line.
Issue 2: Difficulty Confirming Changes in Mcl-1 Half-Life with Cycloheximide (CHX) Chase Assay
Potential Cause Recommended Solution
Suboptimal CHX Concentration The effective concentration of CHX can vary. Titrate CHX (e.g., 10-100 µg/mL) to find the lowest concentration that completely inhibits protein synthesis in your cell line without causing excessive toxicity.
Inappropriate Time Points Mcl-1 has a very short half-life (typically 30-90 minutes).[9] For control cells, use short time points (e.g., 0, 15, 30, 60, 90 minutes). For this compound-treated cells, where the half-life is expected to increase, extend the time course (e.g., 0, 1, 2, 4, 6 hours).[2][5]
CHX-Induced Cellular Stress Prolonged exposure to CHX can be toxic and induce stress pathways that may affect protein degradation.[10] Ensure your experiment does not extend beyond a reasonable time frame (typically < 12 hours).[10] Include a vehicle-only control to monitor for CHX-specific effects.
Loading Control Issues Standard housekeeping proteins (e.g., GAPDH, Tubulin) may not be stable over longer CHX treatments. Normalize Mcl-1 band intensity to the total protein loaded in each lane (e.g., using Ponceau S staining) rather than to a single housekeeping protein.[11]
Issue 3: Ambiguous Results in Mcl-1 Ubiquitination Assays
Potential Cause Recommended Solution
Low Ubiquitinated Mcl-1 Signal Mcl-1 is rapidly deubiquitinated and degraded. Treat cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours before lysis to allow ubiquitinated Mcl-1 to accumulate.
Inefficient Immunoprecipitation (IP) Ensure your Mcl-1 antibody is validated for IP. Pre-clear the lysate with protein A/G beads to reduce non-specific binding. Include appropriate isotype controls.
High Background in Western Blot When probing for ubiquitin, the signal from the antibody used for IP (heavy and light chains) can obscure the results. Use IP/Western blot-validated antibodies and consider using conformation-specific secondary reagents that only recognize native antibodies.
Distinguishing Ubiquitination from other PTMs The characteristic "smear" or ladder of bands above the Mcl-1 protein indicates polyubiquitination. A single higher molecular weight band may indicate mono-ubiquitination or another post-translational modification (PTM). Use ubiquitin-specific antibodies (e.g., anti-K48 or anti-K63 linkage) to further characterize the ubiquitination.

Experimental Protocols & Workflows

Protocol 1: Cycloheximide (CHX) Chase Assay for Mcl-1 Half-Life

This protocol is used to determine the rate of Mcl-1 protein degradation by inhibiting new protein synthesis.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • DMSO (vehicle control)

  • PBS, ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Once cells reach 70-80% confluency, treat one set with this compound at the desired concentration and another with vehicle (DMSO) for a predetermined time (e.g., 4 hours) to allow this compound to take effect.

  • Add CHX to all plates (final concentration typically 20-50 µg/mL). This is time point zero (t=0).[12]

  • Immediately harvest the t=0 plate: wash cells with ice-cold PBS and lyse them.

  • Incubate the remaining plates at 37°C.

  • Harvest cells at subsequent time points (e.g., for control: 30, 60, 90, 120 minutes; for this compound-treated: 1, 2, 4, 6 hours).

  • Analyze cell lysates by Western blot using an anti-Mcl-1 antibody.

  • Quantify band intensities and normalize them to the t=0 time point for each condition. Plot the percentage of remaining Mcl-1 against time to calculate the half-life.

G cluster_setup Setup cluster_chx CHX Chase cluster_analysis Analysis start Seed Cells in Multiple Plates treat Treat with this compound or Vehicle start->treat add_chx Add Cycloheximide (t=0) treat->add_chx harvest_t0 Harvest t=0 Plate add_chx->harvest_t0 incubate Incubate Remaining Plates add_chx->incubate wb Western Blot for Mcl-1 harvest_t0->wb harvest_tp Harvest at Subsequent Time Points incubate->harvest_tp e.g., 0.5, 1, 2, 4h harvest_tp->wb quant Quantify Bands wb->quant plot Plot & Calculate Half-Life quant->plot

Caption: Workflow for a Cycloheximide (CHX) chase experiment.

Protocol 2: In Vivo Ubiquitination Assay

This assay is used to detect the polyubiquitination status of Mcl-1 within cells.

Materials:

  • Cells expressing HA-tagged Ubiquitin (via transfection or stable cell line)

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer for immunoprecipitation (IP) (e.g., NP-40 buffer)

  • Anti-Mcl-1 antibody (IP-grade)

  • Protein A/G magnetic beads or agarose

  • Anti-HA or anti-Ubiquitin antibody (for Western blot)

Procedure:

  • Transfect cells with a plasmid encoding tagged ubiquitin (e.g., HA-Ubiquitin) if not already present.

  • Treat cells with this compound or vehicle.

  • Before harvesting, treat cells with a proteasome inhibitor (e.g., MG132, 20 µM) for 4-6 hours to allow ubiquitinated proteins to accumulate.

  • Lyse the cells in IP lysis buffer.

  • Quantify total protein and save a small aliquot as "input."

  • Incubate the remaining lysate with an anti-Mcl-1 antibody overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes (1-2 hours at 4°C).

  • Wash the beads several times with cold lysis buffer to remove non-specific binders.

  • Elute the protein from the beads using SDS-PAGE sample buffer and boiling.

  • Analyze the input and eluted IP samples by Western blot. Probe the membrane with an anti-HA or anti-ubiquitin antibody to detect the ubiquitinated Mcl-1.

G cluster_prep Cell Preparation cluster_ip Immunoprecipitation cluster_detect Detection transfect Express Tagged Ubiquitin treat Treat with this compound & MG132 transfect->treat lyse Lyse Cells treat->lyse input Save Input lyse->input add_ab Add anti-Mcl-1 Ab lyse->add_ab wb Western Blot input->wb add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Protein wash->elute elute->wb probe Probe with anti-Ubiquitin Ab wb->probe

Caption: Workflow for an in vivo Mcl-1 ubiquitination assay.

Protocol 3: Co-Immunoprecipitation (Co-IP) of Mcl-1 and E3 Ligase/DUB

This protocol helps determine if this compound affects the interaction between Mcl-1 and a specific E3 ligase (e.g., Mule) or deubiquitinase (e.g., USP9x).

Procedure:

  • Treat cells with this compound or vehicle.

  • Lyse cells using a gentle, non-denaturing IP lysis buffer to preserve protein-protein interactions.

  • Perform immunoprecipitation as described in Protocol 2, using an antibody against Mcl-1.

  • Analyze the input and eluted IP samples by Western blot.

  • Probe one membrane with an antibody against the suspected interacting partner (e.g., anti-Mule or anti-USP9x).

  • Probe a separate membrane with an anti-Mcl-1 antibody to confirm successful pulldown.

  • A change in the amount of the co-immunoprecipitated partner in the this compound-treated sample compared to the control indicates an alteration in their interaction.

G cluster_control Control (Vehicle) cluster_this compound This compound Treatment cluster_result Co-IP Result Mcl1_C Mcl-1 Partner_C Partner (E3/DUB) Mcl1_C->Partner_C Binding IP_C IP: Mcl-1 Blot: Partner (Strong Signal) This compound This compound Mcl1_T Mcl-1 This compound->Mcl1_T Partner_T Partner (E3/DUB) Mcl1_T->Partner_T Altered Binding IP_T IP: Mcl-1 Blot: Partner (Weak/No Signal)

Caption: Logic of a Co-IP experiment to test this compound's effect.

References

Technical Support Center: Controlling for ML311 Non-Specific Effects in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for the non-specific effects of ML311, a potent and selective small molecule inhibitor of the Mcl-1/Bim protein-protein interaction. By employing the recommended control experiments and troubleshooting strategies, users can ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What are the known non-specific effects of this compound?

A1: this compound has been observed to exhibit off-target activities, which can lead to non-specific effects in assays. A lead profiling screen revealed moderate activity against certain G protein-coupled receptors (GPCRs) and ion channels. Notably, significant effects on the hERG potassium channel have been reported, which is a critical consideration for cardiotoxicity. Additionally, its conjugated pyrrole structure is associated with potential ATP-competitive kinase inhibition, which could contribute to off-target cytotoxicity.

Q2: Why is it crucial to control for these non-specific effects?

Q3: Is there a commercially available inactive analog of this compound to use as a negative control?

A3: Currently, a specific, commercially available, and validated inactive analog of this compound is not readily documented in publicly available resources. An ideal negative control would be a structurally highly similar molecule that does not bind to Mcl-1. In the absence of such a compound, researchers are encouraged to use a combination of other control strategies outlined in this guide. One theoretical approach is the use of an inactive enantiomer, as often only one enantiomer of a chiral molecule is biologically active.[1][2] However, the specific activity of this compound's enantiomers is not described.

Q4: What are the initial signs that I might be observing non-specific effects of this compound in my assay?

A4: Signs of non-specific effects can include:

  • Significant cytotoxicity in cell lines that are not dependent on Mcl-1 for survival.

  • Discrepancies between the compound's potency in biochemical assays (e.g., fluorescence polarization) and its potency in cell-based assays.

  • Biological effects that are inconsistent with the known function of Mcl-1 inhibition.

  • High background signal or a narrow therapeutic window in cell-based assays.

Troubleshooting Guides

Issue 1: Unexpected or High Cytotoxicity

Symptoms:

  • This compound shows potent cytotoxicity in a broad range of cell lines, including those with low Mcl-1 expression or dependence.

  • The cytotoxic concentration is significantly lower than the concentration required for Mcl-1 target engagement in cells.

Possible Causes:

  • Off-target kinase inhibition due to the conjugated pyrrole structure of this compound.

  • General cellular toxicity due to membrane disruption or other non-specific interactions at high concentrations.

  • Activation of apoptotic pathways independent of Mcl-1 inhibition.

Troubleshooting Steps:

StepActionRationale
1 Perform a Dose-Response Cytotoxicity Assay in Mcl-1 Dependent and Independent Cell Lines. To determine if the cytotoxicity is correlated with the intended target.
2 Use an Orthogonal Cytotoxicity Assay. To confirm that the observed cell death is not an artifact of the primary assay format (e.g., use a membrane integrity assay in addition to a metabolic assay).
3 Investigate Apoptosis Markers. To determine if the observed cytotoxicity is mediated by on-target apoptotic pathways.
4 Evaluate Kinase Inhibition Profile. To assess if off-target kinase inhibition is contributing to the cytotoxic effects.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Symptoms:

  • This compound is highly potent in a biochemical assay (e.g., Fluorescence Polarization) but shows significantly weaker activity in cell-based assays.

Possible Causes:

  • Poor cell permeability of this compound.

  • High protein binding in cell culture media.

  • Rapid metabolism of the compound by cells.

  • Efflux of the compound by cellular transporters.

Troubleshooting Steps:

StepActionRationale
1 Assess Cell Permeability. To determine if the compound is reaching its intracellular target.
2 Measure Protein Binding. To understand the fraction of free compound available to interact with cells.
3 Evaluate Compound Stability in Cell Culture Media. To ensure the compound is not degrading over the course of the experiment.
4 Use an Orthogonal On-Target Engagement Assay. To confirm that this compound is binding to Mcl-1 within the cellular environment.

Quantitative Data Summary

The following table summarizes the known and potential off-target effects of this compound. Researchers should aim to generate similar quantitative data for their specific assay systems.

Target ClassSpecific Target(s)Observed EffectQuantitative Data (IC50/EC50)Citation
Ion Channels hERG potassium channelInhibitionSignificant effect observed, but specific IC50 not publicly available.[3]
Other ion channelsModerate inhibition50-80% inhibition at 10 µM for some channels.[3]
GPCRs VariousModerate inhibition50-80% inhibition at 10 µM for some receptors.[3]
Kinases (Hypothesized) PI3K/AKT/mTOR pathway componentsPotential inhibitionNo direct experimental data available for this compound.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a method to assess cell viability by measuring total protein content, which is often less susceptible to artifacts than metabolic assays.[3][4][5][6]

Materials:

  • 96-well cell culture plates

  • Cells of interest (Mcl-1 dependent and independent lines)

  • This compound and control compounds

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and control compounds for the desired incubation period (e.g., 48-72 hours).

  • Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 510 nm on a microplate reader.

Protocol 2: Orthogonal On-Target Validation - Surface Plasmon Resonance (SPR)

SPR is a biophysical technique to measure the binding kinetics of this compound to purified Mcl-1 protein in real-time, providing an orthogonal validation of on-target engagement.[7][8][9][10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant Mcl-1 protein

  • This compound and control compounds

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize Mcl-1 onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the this compound solutions over the Mcl-1 and reference flow cells.

  • Monitor the binding response (association and dissociation phases) in real-time.

  • Regenerate the sensor surface between injections.

  • Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 3: Investigating Potential Off-Target Kinase Inhibition (PI3K/AKT/mTOR Pathway)

Given this compound's chemical structure, investigating its effect on key signaling pathways like PI3K/AKT/mTOR is a prudent step to rule out off-target kinase inhibition.[11]

Materials:

  • Mcl-1 dependent and independent cell lines

  • This compound, a known PI3K inhibitor (positive control), and a vehicle control

  • Antibodies for Western blotting: p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH)

  • Lysis buffer and standard Western blotting reagents

Procedure:

  • Culture cells and treat with this compound, a positive control PI3K inhibitor, and vehicle for a relevant time course (e.g., 1, 6, 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total AKT and mTOR.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Analyze the band intensities to determine if this compound alters the phosphorylation status of AKT and mTOR.

Mandatory Visualizations

Experimental_Workflow_for_ML311_Specificity cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Off-Target Investigation cluster_3 Data Interpretation Observe_Unexpected_Effect Unexpected Cytotoxicity or Activity Discrepancy Negative_Control Use Negative Control (e.g., Structurally Unrelated Mcl-1 Inhibitor) Observe_Unexpected_Effect->Negative_Control Dose_Response Dose-Response in Mcl-1 Dependent vs. Independent Cells Observe_Unexpected_Effect->Dose_Response Orthogonal_Assay Orthogonal On-Target Validation (e.g., SPR/BLI) Observe_Unexpected_Effect->Orthogonal_Assay GPCR_Screen GPCR/Ion Channel Profiling Negative_Control->GPCR_Screen Kinase_Assay Kinase Panel Screen or Western Blot for Key Pathways (e.g., p-AKT, p-mTOR) Negative_Control->Kinase_Assay Conclusion Distinguish On-Target vs. Off-Target Effects Dose_Response->Conclusion Orthogonal_Assay->Conclusion hERG_Assay hERG Patch Clamp Assay GPCR_Screen->hERG_Assay Kinase_Assay->Conclusion hERG_Assay->Conclusion

Caption: Experimental workflow for troubleshooting this compound non-specific effects.

PI3K_AKT_mTOR_Pathway cluster_0 Upstream Signaling cluster_1 PI3K/AKT Signaling Cascade cluster_2 mTOR Signaling and Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_AKT p-AKT PIP3->p_AKT activates AKT AKT p_mTOR p-mTOR p_AKT->p_mTOR activates mTORC1 mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation p_mTOR->Protein_Synthesis This compound This compound (Hypothesized Off-Target Inhibition) This compound->PI3K ? This compound->AKT ? This compound->mTORC1 ?

Caption: Hypothesized off-target inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Optimizing ML311 Dosage for In Vivo Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, ML311, in in vivo animal studies. Our goal is to offer practical guidance to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

There is limited publicly available information on the specific in vivo dosage of this compound in mice. However, based on studies with other potent and selective Mcl-1 inhibitors, a starting dose-range finding study is recommended. Data from analogous Mcl-1 inhibitors can provide a useful reference point for initiating these studies. For instance, the Mcl-1 inhibitor UMI-77 has been administered at 60 mg/kg intravenously (i.v.) for five consecutive days a week for two weeks in SCID mice without observable toxicity. Another Mcl-1 inhibitor was administered as a single i.v. dose at 60 or 80 mg/kg. For oral administration, the Mcl-1 inhibitor AMG176 has been given at 60 mg/kg. It is crucial to perform a dose escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific animal model and experimental endpoint.

Q2: How should I formulate this compound for in vivo administration?

The formulation of this compound for in vivo studies will depend on the chosen route of administration. For intravenous (i.v.) injection in mice, a solvent-based formulation is often necessary for poorly water-soluble compounds. A common approach involves the use of a co-solvent system. Based on general practices for similar small molecules, a formulation could consist of a mixture of DMSO, PEG400, and a sterile aqueous solution like saline or PBS. It is critical to ensure the final concentration of organic solvents is well-tolerated by the animals. For instance, a study on solvent tolerability in mice provides recommendations for maximum tolerated doses of common solvents. It is essential to perform solubility and stability testing of your final formulation before administration.

Q3: What are the potential signs of toxicity I should monitor for?

Close monitoring of animal well-being is critical throughout the study. Key indicators of toxicity include:

  • Changes in Body Weight: A significant and sustained decrease in body weight is a common sign of toxicity.

  • Behavioral Changes: Observe for signs of lethargy, ruffled fur, hunched posture, or any abnormal behavior.

  • Clinical Signs: Monitor for signs of distress such as labored breathing, dehydration (skin tenting), or changes in urination and defecation.

  • Complete Blood Count (CBC): Hematological toxicity is a potential concern with Mcl-1 inhibitors. Regular blood sampling for CBC analysis can reveal changes in red blood cells, white blood cells, and platelets.

  • Serum Chemistry: Analysis of serum can provide insights into liver and kidney function.

  • Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, a thorough histopathological examination of major organs should be performed to identify any tissue damage.

Q4: How can I assess the in vivo efficacy of this compound?

The assessment of in vivo efficacy will depend on your specific cancer model. Common methods include:

  • Tumor Growth Inhibition: In solid tumor xenograft models, tumor volume should be measured regularly using calipers. The efficacy of this compound can be determined by comparing the tumor growth in treated animals to a vehicle-treated control group.

  • Survival Studies: In survival models, the primary endpoint is the overall survival of the animals.

  • Pharmacodynamic (PD) Biomarkers: To confirm that this compound is hitting its target in vivo, you can measure downstream markers of Mcl-1 inhibition in tumor tissue. This could include assessing the induction of apoptosis through methods like TUNEL staining or measuring the levels of cleaved caspase-3.[1][2][3]

  • Bioluminescence Imaging (BLI): For tumor models engineered to express luciferase, BLI can be used to non-invasively monitor tumor burden and response to treatment.

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation of this compound Formulation
Possible Cause Troubleshooting Step
Inadequate Solvent System 1. Increase the proportion of organic co-solvents (e.g., DMSO, PEG400) in your formulation, while staying within tolerated limits. 2. Experiment with different co-solvent combinations. 3. Consider the use of a surfactant like Tween 80 or Cremophor EL to improve solubility.
Incorrect pH Adjust the pH of the aqueous component of your formulation to a range where this compound is more soluble, if known.
Low Temperature Gently warm the formulation to aid dissolution, but be cautious of compound degradation at higher temperatures.
Precipitation upon Dilution Prepare a more concentrated stock solution in a strong organic solvent and perform a final dilution into the vehicle just before administration.
Problem 2: Unexpected Toxicity or Animal Morbidity
Possible Cause Troubleshooting Step
Dose is too High 1. Immediately reduce the dose of this compound. 2. Perform a more thorough dose-range finding study with smaller dose increments.
Vehicle Toxicity 1. Administer the vehicle alone to a control group of animals to assess its toxicity. 2. Reduce the concentration of organic solvents in the vehicle if they are causing adverse effects.
Rapid Infusion Rate (for i.v. administration) 1. Slow down the rate of intravenous injection. 2. Consider using a different route of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.), which may have a slower absorption rate.
Off-target Effects While this compound is reported to be selective, off-target effects can occur at high concentrations. If toxicity persists at lower doses that are expected to be efficacious, further investigation into the mechanism of toxicity may be required.
Problem 3: Lack of In Vivo Efficacy
Possible Cause Troubleshooting Step
Insufficient Dose 1. Gradually escalate the dose of this compound, while carefully monitoring for toxicity, to determine if a higher dose is required for efficacy. 2. Ensure the administered dose is based on accurate body weight measurements.
Poor Bioavailability/Pharmacokinetics (PK) 1. Perform a pharmacokinetic study to determine the concentration of this compound in the plasma and tumor tissue over time. This will help you understand if the compound is reaching the target site at a sufficient concentration and for a sufficient duration. 2. If PK is poor, consider a different route of administration or a formulation designed to improve bioavailability.
Drug Resistance of the Tumor Model The tumor model you are using may have intrinsic or acquired resistance to Mcl-1 inhibition. Confirm the Mcl-1 dependence of your cell line in vitro before initiating in vivo studies.
Suboptimal Dosing Schedule Experiment with different dosing schedules (e.g., daily, every other day, twice daily) to optimize the exposure of the tumor to this compound.
Incorrect Assessment of Efficacy Ensure that your method for assessing efficacy is sensitive and appropriate for your tumor model. Consider using a combination of tumor volume measurements, survival analysis, and pharmacodynamic biomarkers.

Data Presentation

Table 1: In Vivo Dosing of Selected Mcl-1 Inhibitors in Mouse Models

CompoundDoseRoute of AdministrationAnimal ModelKey FindingsReference
UMI-7760 mg/kgIntravenous (i.v.)SCID miceNo weight loss or obvious toxicity observed.-
Mcl-1 Inhibitor60 or 80 mg/kgIntravenous (i.v.)-Single dose administration.-
AMG17660 mg/kgOral (p.o.)---
AZD5991Not specifiedIntravenous (i.v.)Mouse xenograftCaused tumor regressions after a single dose.[2]
Macrocyclic Mcl-1 Inhibitor40 mg/kgNot specifiedNSCLC xenograftDosed every 14 days.[3]

Note: This table provides examples from other Mcl-1 inhibitors and should be used as a reference for designing initial studies with this compound. The optimal dose and schedule for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6 for initial tolerability, or the specific strain for your tumor model). Use a sufficient number of animals per group (typically 3-5) for statistical power.

  • Dose Escalation:

    • Start with a low dose, for example, 10 mg/kg, based on the lower end of doses used for other Mcl-1 inhibitors.

    • Administer this compound via the intended route of administration (e.g., i.v., i.p., or p.o.).

    • Use a dose escalation scheme, for example, a modified Fibonacci sequence, to increase the dose in subsequent cohorts of animals.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity.

    • At the end of the observation period (e.g., 7-14 days), collect blood for CBC and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Tumor Implantation:

    • Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment:

    • Randomize animals into treatment groups (vehicle control and this compound-treated groups) with similar average tumor volumes.

    • Administer this compound at a dose determined from the MTD study.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

    • Monitor body weight and clinical signs throughout the study.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size, or when a significant difference in tumor growth is observed.

    • At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3, TUNEL staining).

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Inhibits Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Bim Bim Bim->Mcl1 Binds and is sequestered by Bim->Bax_Bak Activates Mitochondria Mitochondria Bax_Bak->Mitochondria Forms pores in Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound inhibits Mcl-1, leading to the activation of apoptosis.

G cluster_1 Experimental Workflow for In Vivo Dosage Optimization DoseRangeFinding 1. Dose-Range Finding (MTD Determination) EfficacyStudy 2. Efficacy Study (Tumor Growth Inhibition) DoseRangeFinding->EfficacyStudy Inform Dose Selection PK_PD_Study 3. Pharmacokinetic/ Pharmacodynamic (PK/PD) Study EfficacyStudy->PK_PD_Study Confirm Target Engagement at Efficacious Dose DataAnalysis 4. Data Analysis and Dosage Refinement PK_PD_Study->DataAnalysis Correlate Exposure with Response DataAnalysis->EfficacyStudy Refine Dosing Regimen

Caption: A stepwise workflow for optimizing this compound dosage in vivo.

References

Technical Support Center: Managing ML311 Aggregation in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VCP/p97 inhibitor, ML311. The focus is on identifying and mitigating issues arising from compound aggregation in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 plays a crucial role in various cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and regulation of signaling pathways like NF-κB and ERK1/2.[3][4][5][6] By inhibiting the ATPase activity of VCP/p97, this compound disrupts these processes, making it a valuable tool for research and a potential therapeutic agent.

Q2: What is compound aggregation and why is it a concern with this compound?

Compound aggregation is a phenomenon where small molecules, like this compound, self-associate in solution to form colloidal particles, especially at micromolar concentrations.[7][8] These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive results in high-throughput screening (HTS) and other biochemical assays.[7][9] This is a common issue for many small molecule inhibitors and not specific to this compound, but it is a critical factor to consider during experimental design and data interpretation.

Q3: What is the Critical Aggregation Concentration (CAC) of this compound?

The Critical Aggregation Concentration (CAC) is the concentration above which a compound begins to form aggregates.[9] The specific CAC for this compound can vary depending on the assay conditions, such as buffer composition, pH, and temperature. It is crucial to experimentally determine the CAC of this compound under your specific assay conditions to ensure that you are working at concentrations below this threshold to avoid aggregation-based artifacts. While a specific CAC for this compound is not universally reported, aggregation of small molecules typically occurs in the low-to-mid micromolar range.[9]

Q4: How can I tell if this compound is aggregating in my assay?

Several signs may indicate that this compound is aggregating and causing non-specific inhibition in your assay:

  • Steep Hill Slopes in Dose-Response Curves: Aggregation-based inhibition often results in unusually steep dose-response curves.

  • Time-Dependent Inhibition: The inhibitory effect may increase over time as aggregates form and sequester the target protein.[7]

  • Sensitivity to Detergents: The presence of a non-ionic detergent, like Triton X-100 or Tween-20, can disrupt the formation of aggregates, leading to a significant reduction or elimination of the inhibitory activity.[8]

  • Irreproducible Results: High variability in your results between experiments can sometimes be attributed to inconsistent aggregation.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating this compound aggregation in your biochemical assays.

Step 1: Initial Observation and Hypothesis

Problem: You observe potent inhibition of your target protein by this compound, but the results are inconsistent, or the dose-response curve is unusually steep.

Hypothesis: The observed inhibition might be a result of this compound aggregation rather than specific binding to the target.

Step 2: Experimental Verification of Aggregation

To test this hypothesis, you can perform the following control experiments:

  • Detergent-Based Assay: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced, it strongly suggests aggregation.

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in a solution by measuring particle size.[10][11] Analyze this compound in your assay buffer at the concentrations you are using.

  • Varying Enzyme Concentration: For a true inhibitor, the IC50 value should be independent of the enzyme concentration. However, for an aggregating inhibitor, the IC50 can increase with higher enzyme concentrations.

Step 3: Data Analysis and Interpretation

Summarize your findings in a structured table to compare the results under different conditions.

Table 1: Hypothetical IC50 Values for this compound Against VCP/p97 ATPase Activity

ConditionThis compound IC50 (µM)Hill SlopeInterpretation
Standard Assay Buffer1.53.2Potent inhibition, but steep Hill slope suggests possible aggregation.
+ 0.01% Triton X-10025.01.1Significant increase in IC50 and normal Hill slope indicate aggregation was likely the primary mechanism of inhibition in the standard buffer.
DLS Analysis (at 10 µM)Particle size > 100 nm-Direct evidence of aggregate formation.
Step 4: Mitigation Strategies

If aggregation is confirmed, consider the following strategies:

  • Lower this compound Concentration: If possible, work at concentrations below the determined CAC.

  • Include Detergent: Routinely include a low concentration of a non-ionic detergent in your assay buffer. However, be mindful that detergents can sometimes affect enzyme activity or mask specific interactions.

  • Modify Assay Buffer: In some cases, adjusting the ionic strength or pH of the buffer can help to reduce aggregation.

  • Use an Orthogonal Assay: Confirm your findings using a different assay format that may be less susceptible to aggregation artifacts.

Experimental Protocols

Protocol 1: Detergent-Based Assay for Detecting this compound Aggregation

This protocol describes a general method to test for the aggregation of this compound in a VCP/p97 ATPase activity assay.

Materials:

  • Recombinant human VCP/p97 protein

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)

  • ATP

  • This compound stock solution (in DMSO)

  • Triton X-100 (10% stock solution)

  • ADP-Glo™ Kinase Assay Kit (or other suitable ATPase activity detection reagent)

  • 384-well assay plates

Procedure:

  • Prepare Assay Buffers: Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% Triton X-100.

  • Compound Preparation: Prepare a serial dilution of this compound in both the standard and the detergent-containing assay buffers. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the VCP/p97 enzyme to the desired concentration in both assay buffers.

  • Assay Reaction:

    • Add the this compound dilutions (or DMSO control) to the wells of two separate 384-well plates (one for each buffer condition).

    • Add the VCP/p97 enzyme solution to the wells.

    • Incubate for a pre-determined time at the desired temperature.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for a set amount of time.

  • Detection: Stop the reaction and measure the ATPase activity according to the manufacturer's protocol for your detection reagent.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and plot the dose-response curves for both conditions. Determine the IC50 values and Hill slopes. A significant rightward shift in the IC50 curve and a decrease in the Hill slope in the presence of detergent are indicative of aggregation.

Protocol 2: Dynamic Light Scattering (DLS) Analysis of this compound

This protocol provides a general guideline for using DLS to detect this compound aggregation.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

  • This compound stock solution (in DMSO)

  • Assay Buffer (filtered through a 0.22 µm filter)

  • Syringe filters (0.02 µm)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in the filtered assay buffer at the concentrations of interest (e.g., a range covering the observed IC50). Ensure the final DMSO concentration is consistent across all samples and low enough to not interfere with the measurement.

    • Prepare a buffer-only control with the same final DMSO concentration.

    • Filter all samples through a 0.02 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic dust particles.[12]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature and acquisition time.

  • Measurement:

    • First, measure the buffer-only control to establish a baseline.

    • Measure each this compound concentration.

  • Data Analysis:

    • Analyze the correlation functions to determine the size distribution of particles in each sample.

    • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically > 5 nm) indicates the formation of aggregates.[10]

Visualizations

Signaling Pathways

VCP_p97_Signaling cluster_NFkB NF-κB Signaling Pathway cluster_ERK ERK1/2 Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) Ub Ubiquitin IkBa->Ub ubiquitination Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates VCP VCP/p97 Proteasome Proteasome VCP->Proteasome targets for degradation Ub->VCP recruits Gene_Expression Gene Expression (Inflammation, Survival) Nucleus_NFkB->Gene_Expression promotes This compound This compound This compound->VCP inhibits Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK RAS RAS RTK->RAS Shoc2 Shoc2 RAF1 RAF-1 Shoc2->RAF1 scaffolds Ub_ERK Ubiquitin Shoc2->Ub_ERK RAS->RAF1 MEK MEK RAF1->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors VCP_ERK VCP/p97 HUWE1 HUWE1 (E3 Ligase) VCP_ERK->HUWE1 removes HUWE1->Shoc2 ubiquitinates HUWE1->RAF1 ubiquitinates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation ML311_ERK This compound ML311_ERK->VCP_ERK inhibits

Caption: VCP/p97 signaling pathways.

Experimental Workflow

Troubleshooting_Workflow A Initial Observation: Potent inhibition, steep Hill slope, or poor reproducibility with this compound B Hypothesis: Inhibition is due to aggregation A->B C Experimental Verification B->C D Detergent-Based Assay: Run assay +/- 0.01% Triton X-100 C->D Biochemical E Dynamic Light Scattering (DLS): Analyze this compound particle size in assay buffer C->E Biophysical F Vary Enzyme Concentration: Determine IC50 at different enzyme levels C->F Biochemical G Analyze Results D->G E->G F->G H Aggregation Confirmed: - IC50 increases with detergent - Large particles detected by DLS - IC50 dependent on enzyme conc. G->H Positive I No Aggregation: - IC50 unaffected by detergent - No large particles detected - IC50 independent of enzyme conc. G->I Negative J Mitigation Strategies H->J K Proceed with further studies (e.g., mechanism of action) I->K L - Lower this compound concentration - Include detergent in assay - Modify buffer conditions - Use orthogonal assay J->L

Caption: Workflow for troubleshooting this compound aggregation.

References

Validation & Comparative

The Decisive Advantage: ML311's Superior Selectivity for Mcl-1 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical and challenging target. Its overexpression is a key driver of tumorigenesis and resistance to conventional chemotherapies. While several inhibitors have been developed to target the Bcl-2 family of proteins, selectivity for Mcl-1 remains a pivotal challenge. This guide provides an objective comparison of ML311, a potent and selective small-molecule inhibitor of Mcl-1, with other notable Mcl-1 inhibitors, supported by experimental data and detailed protocols.

Unveiling the Selectivity of this compound: A Data-Driven Comparison

The efficacy of an Mcl-1 inhibitor is intrinsically linked to its ability to selectively bind to Mcl-1 over other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. Off-target inhibition can lead to undesirable toxicities. This compound distinguishes itself with a remarkable selectivity profile.

A key method to ascertain this selectivity is through biochemical assays, such as fluorescence polarization, which measures the binding affinity of the inhibitor to its target protein. This compound demonstrates over 100-fold greater selectivity for Mcl-1 compared to Bcl-xL in such assays[1]. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The cellular activity of this compound further underscores its Mcl-1-dependent mechanism of action. In Mcl-1-dependent cell lines, this compound potently induces cell death, while its effect on cell lines that do not rely on Mcl-1 for survival is minimal[1]. This differential activity is a strong indicator of on-target efficacy.

InhibitorMcl-1 Binding Affinity (IC50/Ki)Selectivity vs. Bcl-2Selectivity vs. Bcl-xLMcl-1 Dependent Cell Line Potency (EC50/GI50)Reference
This compound IC50 = 1.1 µM (FP assay)->100-fold0.31 µM (MCL-1-1780), 1.6 µM (NCI-H929), 3.3 µM (DHL-6)[1]
S63845 Kd = 0.19 nM (SPR)>52,600-fold>52,600-fold4-233 nM (AML cell lines)[2]
AMG-176 Ki = 0.06 nM~15,800-fold~11,600-foldDose-dependent cell death in CLL cells[3]
A-1210477 Ki = 0.454 nM>100-fold over other Bcl-2 family members>100-fold over other Bcl-2 family membersPotent in H929, H2110, and H23 cell lines[4]

The Mcl-1 Signaling Pathway and the Impact of this compound

Mcl-1 plays a pivotal role in the intrinsic apoptotic pathway by sequestering pro-apoptotic "BH3-only" proteins like Bim, and the effector proteins Bak and Bax. This action prevents the formation of mitochondrial pores and the subsequent release of cytochrome c, which would otherwise trigger caspase activation and programmed cell death. This compound acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 and disrupting its interaction with these pro-apoptotic partners. This frees Bak and Bax to oligomerize, leading to mitochondrial outer membrane permeabilization and apoptosis.

Mcl1_Pathway Mcl-1 Apoptosis Signaling Pathway cluster_Mitochondrion Mitochondrion Mcl1 Mcl-1 Bim Bim Mcl1->Bim sequesters Bak Bak Mcl1->Bak sequesters Bax Bax Mcl1->Bax sequesters Bim->Bak activates Bim->Bax activates CytochromeC Cytochrome c Release Bak->CytochromeC induces Bax->CytochromeC induces This compound This compound This compound->Mcl1 inhibits Apoptosis Apoptosis CytochromeC->Apoptosis triggers

Caption: Mcl-1 signaling pathway and this compound's mechanism of action.

Experimental Protocols

Detailed and reproducible experimental design is the cornerstone of scientific advancement. Below are the methodologies for key assays used to evaluate the selectivity and efficacy of this compound.

Fluorescence Polarization (FP) Binding Assay

This biochemical assay is employed to determine the binding affinity of inhibitors to Mcl-1 and other Bcl-2 family proteins, thus quantifying selectivity.

Objective: To measure the IC50 values of this compound for the Mcl-1/Bim and Bcl-xL/Bim interactions.

Materials:

  • Recombinant human Mcl-1 and Bcl-xL proteins.

  • FITC-labeled Bim BH3 peptide.

  • This compound and control compounds.

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

  • 384-well, low-volume, black plates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.

  • In a 384-well plate, add the Mcl-1 or Bcl-xL protein and the FITC-Bim peptide to the assay buffer.

  • Add the diluted this compound or control compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 535 nm emission).

  • The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This cell-based assay is used to determine the cytotoxic effect of Mcl-1 inhibitors on cancer cell lines.

Objective: To determine the EC50 values of this compound in Mcl-1-dependent and Mcl-1-independent cell lines.

Materials:

  • Mcl-1-dependent cell lines (e.g., NCI-H929, MOLP-8).

  • Mcl-1-independent or anti-target cell lines (e.g., DHL-10).

  • This compound and control compounds.

  • Cell culture medium and supplements.

  • 96-well or 384-well clear-bottom, white-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • A luminometer.

Procedure:

  • Seed the cells in 96-well or 384-well plates at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Treat the cells with the serially diluted this compound or control compounds and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 values by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.

Experimental Workflow for Inhibitor Comparison

The systematic evaluation of Mcl-1 inhibitors involves a multi-step process, from initial biochemical screening to cellular and in vivo validation.

Experimental_Workflow Workflow for Mcl-1 Inhibitor Comparison Biochemical_Screening Biochemical Screening (e.g., Fluorescence Polarization) Selectivity_Profiling Selectivity Profiling (vs. Bcl-2, Bcl-xL) Biochemical_Screening->Selectivity_Profiling Identify potent hits Cell_Based_Assays Cell-Based Efficacy (Mcl-1 Dependent vs. Independent Lines) Selectivity_Profiling->Cell_Based_Assays Confirm selectivity Mechanism_Of_Action Mechanism of Action (Apoptosis/Caspase Assays) Cell_Based_Assays->Mechanism_Of_Action Validate on-target effect In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_Of_Action->In_Vivo_Studies Confirm cellular mechanism Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Evaluate therapeutic potential

Caption: A streamlined workflow for comparing Mcl-1 inhibitors.

Conclusion

The data presented in this guide highlights the significant advantages of this compound's selectivity for Mcl-1. Its ability to potently and selectively induce apoptosis in Mcl-1-dependent cancer cells, while sparing others, positions it as a valuable tool for both basic research and as a promising lead for further drug development. The detailed protocols and workflows provided herein offer a framework for the continued investigation and comparison of Mcl-1 inhibitors, with the ultimate goal of advancing more effective and less toxic cancer therapies.

References

A Head-to-Head Comparison of Mcl-1 Inhibitors: ML311 vs. AZD5991

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, represents a promising therapeutic strategy for various cancers. This guide provides a detailed comparison of two notable Mcl-1 inhibitors, ML311 and AZD5991, focusing on their Mcl-1 target engagement, supported by experimental data and methodologies.

Mcl-1 is a crucial survival factor for many tumor cells, and its overexpression is associated with resistance to conventional cancer therapies.[1] Both this compound and AZD5991 were developed to specifically target Mcl-1, albeit with different chemical scaffolds and through distinct discovery approaches. This comparison aims to provide an objective overview of their performance based on available preclinical and clinical data.

Biochemical Potency and Selectivity

A direct comparison of the biochemical potency of this compound and AZD5991 is challenging due to the different assays employed in their respective studies. However, available data indicates that AZD5991 exhibits significantly higher potency in biochemical assays.

CompoundAssay TypeTargetIC50/KiSelectivityReference
This compound Fluorescence Polarization (FP)Mcl-1/Bim InteractionIC50 not specified, identified in HTS>100-fold selective for Mcl-1 over Bcl-xL[2]
AZD5991 FRETMcl-1IC50 = 0.72 nM, Ki = 200 pM>10,000-fold lower affinity for other Bcl-2 family members[3]
AZD5991 Surface Plasmon Resonance (SPR)Mcl-1Kd = 0.17 nM-

AZD5991 demonstrates sub-nanomolar potency against Mcl-1 in both FRET and SPR assays, with exceptional selectivity against other Bcl-2 family members.[3] This compound , identified through a high-throughput screen, is characterized by its ability to disrupt the Mcl-1/Bim protein-protein interaction and shows significant selectivity for Mcl-1 over Bcl-xL.[2]

Cellular Activity and Mcl-1 Target Engagement

In cellular assays, both compounds have demonstrated the ability to induce apoptosis in Mcl-1-dependent cancer cell lines.

CompoundCell LineAssay TypeEC50/GI50Target Engagement MarkerReference
This compound Mcl-1/1780Cell ViabilityEC50 = 0.3 µMInduction of cell death in Mcl-1 dependent cells[2]
This compound NCI-H929Cell ViabilityEC50 = 1.6 µM-[2]
AZD5991 MOLP-8 (Multiple Myeloma)Caspase Activation (6h)EC50 = 33 nMCleaved Caspase 3 induction[3]
AZD5991 MV4;11 (AML)Caspase Activation (6h)EC50 = 24 nMCleaved Caspase 3 induction[3]

AZD5991 shows potent induction of apoptosis at low nanomolar concentrations in hematological cancer cell lines.[3] The induction of cleaved caspase 3 serves as a clear biomarker of its on-target activity.[3] this compound also induces cell death in Mcl-1 dependent cell lines, with EC50 values in the sub-micromolar to low micromolar range.[2] A key indicator of Mcl-1 target engagement for inhibitors like AZD5991 is the upregulation and stabilization of the Mcl-1 protein itself, which can be observed via western blotting.[4][5]

In Vivo Efficacy

Both this compound and AZD5991 have been evaluated in in vivo models, with AZD5991 demonstrating more robust and clinically relevant anti-tumor activity.

CompoundModelDosingEfficacyReference
This compound Transgenic Mice (Lymphoid Tumors)Not specifiedAided survival[2]
AZD5991 Multiple Myeloma & AML XenograftsSingle IV doseTumor regression[3][6]

AZD5991 induced complete tumor regressions in multiple myeloma and acute myeloid leukemia xenograft models after a single intravenous dose.[3][6] The in vivo efficacy of this compound has been noted in transgenic mouse models of lymphoid tumors, where it was found to aid survival.[2]

Clinical Development and Safety

The clinical development trajectories of these two compounds are markedly different. AZD5991 progressed to Phase I/II clinical trials for hematologic malignancies.[7] However, the study was terminated due to dose-dependent cardiotoxicity, specifically asymptomatic troponin elevation, with one reported case of myocarditis.[8] This highlights a potential on-target toxicity concern for potent Mcl-1 inhibitors. There is no publicly available information on the clinical development of this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Mcl1_Signaling_Pathway Mcl-1 Signaling Pathway and Inhibition cluster_Pro_Apoptotic Pro-Apoptotic Signals cluster_Anti_Apoptotic Anti-Apoptotic cluster_Inhibitors Mcl-1 Inhibitors Bim Bim Mcl1 Mcl-1 Bim->Mcl1 Inhibited by Bak Bak Apoptosis Apoptosis Bak->Apoptosis Induces Mcl1->Bak Inhibits This compound This compound This compound->Mcl1 Disrupts Mcl-1/Bim interaction AZD5991 AZD5991 AZD5991->Mcl1 Directly inhibits

Caption: Mcl-1 signaling pathway and points of intervention by this compound and AZD5991.

Experimental_Workflow Experimental Workflow for Mcl-1 Target Engagement cluster_Biochemical Biochemical Assays cluster_Cellular Cell-based Assays cluster_InVivo In Vivo Models FP Fluorescence Polarization (FP) - this compound CellViability Cell Viability Assays (e.g., MTS/MTT) FP->CellViability FRET FRET / SPR - AZD5991 FRET->CellViability Caspase Caspase Activation Assays (e.g., Caspase-Glo) CellViability->Caspase CoIP Co-Immunoprecipitation (Mcl-1/Bim disruption) Caspase->CoIP CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) CoIP->CETSA Xenograft Xenograft Models (Tumor Growth Inhibition) CETSA->Xenograft

References

Safety Operating Guide

Proper Disposal Procedures for ML311

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of the research chemical ML311 (CAS 315698-17-0), a selective inhibitor of the Mcl-1/Bim interaction. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound, a halogenated organic compound, must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Do not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

    • Solid waste contaminated with this compound (e.g., weighing paper, contaminated pipette tips, gloves) should be collected separately from liquid waste.

  • Liquid Waste Containing this compound:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solvents" and list this compound as a constituent.

    • Keep the container sealed when not in use to prevent the release of vapors.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Solid Waste Contaminated with this compound:

    • Place all solid waste, such as contaminated gloves, weighing boats, and absorbent paper, into a designated, properly labeled solid waste container for halogenated organic compounds.

    • Ensure the container is sealed to prevent the escape of any residual powder.

  • Arranging for Disposal:

    • Once the waste container is full (typically no more than 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for chemical waste pickup, which may involve completing an online request form and ensuring the waste is properly packaged and labeled.

Quantitative Biological Activity of this compound

This compound is a potent inhibitor of the Mcl-1/Bim protein-protein interaction, demonstrating efficacy in various cancer cell lines. The following table summarizes key quantitative data on its biological activity.[1]

Cell LineEC50 (µM)GI50 (nM)
MCL-1-17800.31
DHL-63.3
NCI-H9291.6
Bcl2-18631.1
RPMI-8226<900
SR<900
NCI-H322M<900
NCI-H60<900
HCC-2998<900
KM12<900
SF-295<900
U251<900
PC-3<900

Visualizing Key Processes

To further clarify the procedures and the mechanism of action of this compound, the following diagrams are provided.

ML311_Signaling_Pathway cluster_Apoptosis Apoptosis Regulation cluster_Intervention Therapeutic Intervention Mcl1 Mcl-1 (Anti-apoptotic) BaxBak Bax/Bak Mcl1->BaxBak Inhibits Bim Bim (Pro-apoptotic) Bim->Mcl1 Binds and Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces This compound This compound This compound->Mcl1 Disrupts Mcl-1/Bim Interaction

Caption: Signaling pathway of Mcl-1 and Bim in apoptosis and the inhibitory action of this compound.

Chemical_Waste_Disposal_Workflow cluster_Lab_Procedures Laboratory Procedures cluster_EHS_Disposal EHS Disposal Start Start: Experiment Generates this compound Waste Segregate Segregate Waste: Halogenated vs. Non-Halogenated Start->Segregate Collect_Liquid Collect Liquid Waste in Labeled Container Segregate->Collect_Liquid Collect_Solid Collect Solid Waste in Labeled Container Segregate->Collect_Solid Store Store in Satellite Accumulation Area Collect_Liquid->Store Collect_Solid->Store Request Request EHS Pickup (Container ~75% Full) Store->Request Pickup EHS Collects Waste Request->Pickup End Proper Disposal by EHS Pickup->End

Caption: Workflow for the proper disposal of this compound chemical waste in a laboratory setting.

References

Essential Safety and Handling of ML311: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of ML311, a small molecule inhibitor of the Mcl-1/Bim protein-protein interaction.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for handling potent small molecule inhibitors and incorporates what is known about the broader class of Mcl-1 inhibitors. A conservative approach to safety is strongly advised.

Personal Protective Equipment (PPE)

The minimum PPE required when handling this compound in a laboratory setting includes, but is not limited to, the following:

PPE CategorySpecification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn. For tasks with a higher splash potential, a face shield should be used in addition to goggles.[1][2]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when higher protection is needed, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be inspected before use and changed immediately if contaminated.[1][3]
Body Protection A buttoned, knee-length laboratory coat is mandatory to protect skin and clothing from potential spills.[3] For handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or disposable gown should be considered.
Footwear Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[3]
Respiratory Protection Work with this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of the compound. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation and Weighing:

  • All handling of solid this compound should be performed within a certified chemical fume hood to prevent inhalation of dust particles.

  • Before handling, ensure that all necessary PPE is correctly worn.

  • Use a dedicated and calibrated balance for weighing.

  • Work on a disposable absorbent bench liner to contain any potential spills.

2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to minimize splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, date, and your initials.

3. Experimental Use:

  • Keep containers of this compound and its solutions sealed when not in use.

  • Avoid skin contact at all times. If contact occurs, wash the affected area immediately with soap and water for at least 15 minutes.

  • Do not eat, drink, or apply cosmetics in the laboratory.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound, solutions containing this compound, and any materials used for spill cleanup should be disposed of as hazardous chemical waste.

  • Contaminated Materials: Disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name (this compound).

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][5][6][7]

Hazard Considerations for Mcl-1 Inhibitors

While specific toxicological data for this compound is limited, it is important to consider the potential hazards associated with the broader class of Mcl-1 inhibitors. Some Mcl-1 inhibitors have demonstrated dose-limiting toxicities in clinical settings, including the potential for cardiac injury.[1][8] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have similar toxicological properties.

Experimental Workflow for Handling this compound

ML311_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh this compound Powder b->c d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Hazardous Waste g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound from preparation to disposal.

This guidance is intended to supplement, not replace, your institution's established safety protocols. Always consult with your EHS department for specific advice and training before working with any new chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.